Product packaging for Fingolimod phosphate(Cat. No.:CAS No. 402616-23-3)

Fingolimod phosphate

Cat. No.: B026995
CAS No.: 402616-23-3
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sphingosine-1-Phosphate Receptor (S1PR) Modulators

The history of S1PR modulators traces back to the discovery of myriocin (B1677593) (ISP-I), a natural immunosuppressive product isolated from the fungus Isaria sinclairii. practicalneurology.comnih.gov Myriocin demonstrated immunosuppressive properties in preclinical studies, leading to the chemical synthesis of fingolimod (B1672674) (FTY720) in 1992 as a structural analogue. nih.govwikipedia.org Initially, the precise mechanism of action for fingolimod was unclear. wikipedia.org Extensive research efforts eventually revealed that fingolimod acts as a prodrug, undergoing phosphorylation in vivo by sphingosine (B13886) kinase 2 (SPHK2) to form its active metabolite, fingolimod phosphate (B84403). nih.govwikipedia.org This phosphorylated form was found to bind to S1P receptors. wikipedia.org The discovery that fingolimod modulated S1P1 receptors and altered lymphocyte trafficking provided a novel understanding of its immunosuppressive effects. wikipedia.orgnih.gov This marked a pivotal moment, establishing S1PR modulators as a new class of immunomodulatory drugs. wikipedia.orgnih.govnih.gov The subsequent development in this field has aimed for more selective S1PR modulators compared to fingolimod, which binds to multiple S1PR subtypes (S1P1, S1P3, S1P4, and S1P5). wikipedia.orgbiosensis.com

Overview of Therapeutic Paradigm Shifts Initiated by Fingolimod Phosphate

The approval of fingolimod in 2010 as the first oral disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS) represented a significant paradigm shift in the treatment of this autoimmune disease. wikipedia.orgnih.govtandfonline.comfrontiersin.org Prior to fingolimod, treatment options for MS were primarily injectable therapies. wikipedia.org Fingolimod's oral administration offered a new level of convenience for patients. More importantly, its novel mechanism of action, primarily involving the sequestration of lymphocytes in lymphoid organs by functionally antagonizing S1PR1, reduced the infiltration of these immune cells into the central nervous system (CNS), thereby suppressing inflammation characteristic of MS. frontiersin.orgfrontiersin.orgnih.govneurologia.com.pl This approach, which modulates lymphocyte trafficking rather than broadly suppressing the immune system, provided a new therapeutic strategy. wikipedia.orgfrontiersin.org While initially recognized for its profound effect on reducing circulating T-cell numbers, further research has uncovered a wider array of pharmacological effects mediated by this compound. frontiersin.org

Scope of Academic Inquiry into this compound Beyond its Primary Indication

Beyond its established role in multiple sclerosis, academic inquiry into this compound has expanded considerably, driven by the ubiquitous expression of S1PRs on various cell types throughout the body, including those within the CNS. practicalneurology.comneurologia.com.plnih.gov This has led to extensive research exploring the potential therapeutic effects of this compound in diverse pathological conditions unrelated to its primary indication. frontiersin.orgnih.gov Preclinical studies have investigated its effects in other immunomodulatory diseases, CNS injuries, and neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). frontiersin.orgnih.gov Research has also delved into its potential in cancer treatment and transplantation. nih.govfrontiersin.orgmdpi.comnih.govoncotarget.comresearchgate.netnih.govfrontiersin.org These investigations are uncovering previously unrecognized molecular and potential therapeutic effects, suggesting that this compound's mechanisms of action extend beyond lymphocyte confinement. frontiersin.org

Academic research is actively exploring these additional mechanisms, which include influencing sphingolipid pathway enzymes, inhibiting histone deacetylases, modulating transient receptor potential channels, reducing lysophosphatidic acid levels, and activating protein phosphatase 2A. frontiersin.org Furthermore, studies are investigating its ability to induce apoptosis, autophagy, cell cycle arrest, epigenetic regulations, modulate macrophage polarization, and enhance neurotrophic factor expression like brain-derived neurotrophic factor (BDNF). frontiersin.org These diverse effects highlight the broad scope of academic inquiry into this compound as a compound with potential implications in a variety of disease states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of Fingolimod Phosphate

Sphingosine-1-Phosphate Receptor (S1PR) Modulation

Fingolimod (B1672674) phosphate (B84403) is a structural analog of the endogenous ligand sphingosine-1-phosphate (S1P) and demonstrates high affinity for four of the five known S1P receptor subtypes. scripps.edunih.gov This interaction is central to its mechanism of action, initiating a series of cellular responses that are both agonistic and functionally antagonistic in nature.

Fingolimod phosphate's engagement with S1PRs is multifaceted. Initially, it acts as a potent agonist, activating the receptor and its downstream signaling pathways. nih.gov However, this initial agonism is followed by a process that leads to the functional antagonism of the receptor, a key aspect of its therapeutic effect.

This compound acts as a functional antagonist at the S1PR1 subtype. mdpi.com Upon binding, it initially triggers the receptor's activation. However, this sustained stimulation leads to the internalization and subsequent degradation of S1PR1. researchgate.netresearchgate.net This process prevents the receptor from being recycled back to the cell surface, resulting in a long-lasting downregulation of S1PR1 expression on the cell membrane. researchgate.net By rendering cells unresponsive to the endogenous S1P gradient, this compound effectively blocks S1P1-mediated cellular responses.

The S1PR1 is a G protein-coupled receptor (GPCR) that exclusively couples to the Gαi/o subunit. nih.gov Upon activation by this compound, S1PR1 initiates a cascade of downstream signaling events. These pathways are integral to various cellular processes, including cell survival, proliferation, and migration. nih.gov

Key downstream signaling pathways activated by this compound through S1PR1 include:

Phosphatidylinositol-3-kinase (PI3K)/Akt pathway: This pathway is crucial for promoting cell survival and has been shown to be activated by this compound in various cell types, including neuronal cells. nih.govnih.gov

PI3K/Rac pathway: Activation of the small GTPase Rac, downstream of PI3K, is involved in regulating cell migration. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): this compound can enhance the phosphorylation and activation of STAT3, a transcription factor involved in cell survival and differentiation. mdpi.comnih.gov This has been observed to be mediated through S1PR1-JAK2 signaling. mdpi.com

Phospholipase C (PLC): S1PR1 activation can also lead to the activation of PLC, another important second messenger system. nih.govresearchgate.net

Signaling PathwayKey MediatorsCellular Function
PI3K/AktPhosphatidylinositol-3-kinase, Protein kinase B (Akt)Cell survival, proliferation
PI3K/RacPhosphatidylinositol-3-kinase, Rac GTPaseCell migration, cytoskeletal rearrangement
STAT3Signal Transducer and Activator of Transcription 3Cell survival, differentiation, anti-inflammatory responses
PLCPhospholipase CSignal transduction, intracellular calcium release

This compound is not selective for S1PR1 and also acts as an agonist at S1PR3, S1PR4, and S1PR5. nih.govnih.gov It exhibits high affinity for these receptor subtypes, with binding affinities in the sub-nanomolar to nanomolar range. scripps.edunih.gov In contrast, it has virtually no activity at the S1PR2 subtype. scripps.edu The agonistic effects on these other S1PR subtypes contribute to the broader pharmacological profile of this compound. nih.gov For instance, interaction with S1PR3 has been implicated in certain cardiovascular effects, while engagement of S1PR5 on oligodendrocytes may play a role in neuroprotection. nih.govresearchgate.net

Receptor SubtypeBinding Affinity (EC50) of this compound
S1PR1~0.3–0.6 nM
S1PR3~3 nM
S1PR4Sub-nanomolar to nanomolar range
S1PR5~0.3–0.6 nM
S1PR2>10,000 nM

EC50 (half maximal effective concentration) values are approximate and may vary between studies. scripps.edunih.gov

A critical step in the mechanism of action of this compound is the induction of S1PR1 internalization. researchgate.net Following binding of this compound, the receptor is phosphorylated, which recruits β-arrestin. researchgate.net This leads to the internalization of the receptor-ligand complex. Unlike the transient internalization induced by the natural ligand S1P, which allows for receptor recycling, this compound promotes a sustained internalization that targets the receptor for proteasomal degradation. researchgate.net This irreversible process effectively removes S1PR1 from the cell surface, leading to the observed functional antagonism.

Impact on Sphingolipid Metabolism and Signaling Cascades

Fingolimod, due to its structural similarity to sphingosine (B13886), can influence the broader sphingolipid metabolic pathway. The prodrug itself is phosphorylated by sphingosine kinases (SphK), primarily SphK2, to its active form, this compound. scripps.edu

Furthermore, fingolimod has been shown to interact with several enzymes involved in sphingolipid metabolism. It can act as an inhibitor of SphK1, S1P lyase (S1PL), and ceramide synthases. researchgate.net This modulation of key enzymes can alter the balance of bioactive sphingolipids within the cell, such as ceramide and S1P, which are known to have opposing effects on cell fate, with ceramide often being pro-apoptotic and S1P being pro-survival. For instance, in an animal model of Alzheimer's disease, fingolimod was found to affect the transcription of genes encoding enzymes involved in ceramide metabolism, such as ceramide synthases and ceramidases, in an age-dependent manner. nih.govnih.gov

EnzymeEffect of Fingolimod/Fingolimod PhosphateMetabolic Role
Sphingosine Kinase 1 (SphK1)InhibitionPhosphorylates sphingosine to S1P
S1P Lyase (S1PL)InhibitionIrreversibly degrades S1P
Ceramide Synthases (CerS)Inhibition/Modulation of gene expressionSynthesize ceramide
Acid Sphingomyelinase (ASM)InhibitionHydrolyzes sphingomyelin (B164518) to ceramide
Acid Ceramidase (ASAH1)Upregulation of gene expressionHydrolyzes ceramide to sphingosine
Neutral Ceramidase (ACER3)Upregulation of gene expressionHydrolyzes ceramide to sphingosine
Sphingosine Kinase (SK) Interactions and Phosphorylation

Fingolimod is a structural analog of sphingosine and is phosphorylated in vivo by sphingosine kinases (SK), primarily sphingosine kinase 2 (SphK2), to form this compound. wikipedia.orgnih.gov This phosphorylation is a critical step for its primary mechanism of action, as this compound then acts as a modulator of S1PRs. nih.gov The parent compound, fingolimod, but not its phosphorylated form, can act as a competitive inhibitor of sphingosine kinase 1 (SPHK1). frontiersin.orgnih.gov This inhibition can lead to the ubiquitin-proteasomal degradation of SPHK1 in various cell types. nih.gov Fingolimod has also been shown to inhibit SPHK2 in neuroblastoma cells. frontiersin.orgnih.gov These two kinases often have opposing roles, with SPHK1 being generally pro-survival and SPHK2 pro-apoptotic. frontiersin.orgnih.gov

Sphingosine-1-Phosphate Lyase Activity Inhibition

Fingolimod can inhibit the activity of sphingosine-1-phosphate (S1P) lyase, the enzyme responsible for the irreversible degradation of S1P. frontiersin.orgnih.gov By inhibiting this enzyme, fingolimod can alter the S1P chemotactic gradient, which plays a role in the egress of thymocytes. nih.gov This disruption of S1P metabolism may contribute to some of the immunological effects of fingolimod. nih.gov

Lysophosphatidic Acid (LPA) Plasma Level Modulation

Fingolimod has been reported to reduce the synthesis of lysophosphatidic acid (LPA) by inhibiting the lysophospholipase autotaxin. nih.govnih.gov This modulation of LPA levels may contribute to the therapeutic effects of fingolimod, particularly in the context of peripheral nerve regeneration. nih.govnih.govresearchgate.net

S1PR-Independent Molecular Pathways and Pleiotropic Effects

Beyond its interactions with the sphingolipid pathway, this compound exhibits a range of effects through S1PR-independent mechanisms.

Enzyme Inhibition

Fingolimod and its phosphate have been shown to inhibit several key enzymes, leading to a variety of cellular effects.

Histone Deacetylases (HDACs): Fingolimod, after entering the nucleus and being phosphorylated by SphK2, can bind to and inhibit class I histone deacetylases (HDACs). nih.govnih.govdrugbank.com This inhibition leads to enhanced histone acetylation, which is associated with changes in gene expression related to memory and learning. nih.govnih.gov

Transient Receptor Potential Cation Channel Subfamily M Member 7 (TRPM7): Fingolimod can inhibit the TRPM7 channel, which is involved in modulating macrophage proliferation, morphology, and cytokine release. wikipedia.org This inhibition may contribute to the anti-inflammatory properties of fingolimod. frontiersin.orgrupress.org

Cytosolic Phospholipase A2α (cPLA2α): Fingolimod, but not its phosphorylated form, directly and specifically inhibits cytosolic phospholipase A2α (cPLA2α). frontiersin.orgnih.gov This enzyme is responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and other inflammatory mediators. nih.gov This inhibition occurs at concentrations found in the plasma of patients being treated with fingolimod. nih.gov

Sphingosine Kinase 1 (SPHK1): As mentioned previously, the unphosphorylated form of fingolimod acts as a competitive inhibitor of SPHK1. frontiersin.orgnih.gov

Table of this compound's Enzyme Inhibition Targets
EnzymeForm of FingolimodEffectReference
Histone Deacetylases (HDACs)This compoundInhibition nih.govnih.govdrugbank.com
Transient Receptor Potential Cation Channel Subfamily M Member 7 (TRPM7)FingolimodInhibition wikipedia.org
Cytosolic Phospholipase A2α (cPLA2α)FingolimodInhibition frontiersin.orgnih.gov
Sphingosine Kinase 1 (SPHK1)FingolimodInhibition frontiersin.orgnih.gov

Protein Phosphatase 2A (PP2A) Activation

Fingolimod can activate protein phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in various cancers. nih.govstressmarq.com The proposed mechanism involves fingolimod disrupting the interaction between PP2A and its endogenous inhibitor, SET. frontiersin.org This activation of PP2A can lead to decreased phosphorylation of its targets, such as Akt and ERK1/2, contributing to anti-inflammatory and anti-tumor effects. frontiersin.org

Reactive Oxygen Species (ROS) Generation Modulation

This compound has demonstrated the ability to modulate the generation of reactive oxygen species (ROS). frontiersin.org In neuronal cultures, this compound has been shown to alleviate mitochondrial oxidative damage by decreasing mitochondrial ROS production. nih.gov It can also reduce the formation of ROS induced by inflammatory stimuli like TNFα. researchgate.net This antioxidant profile suggests a potential neuroprotective role for this compound beyond its immunomodulatory functions. nih.gov

Table of Compounds Mentioned
Compound Name
Fingolimod
This compound
Sphingosine
Sphingosine-1-phosphate
Lysophosphatidic acid
Arachidonic acid
Prostaglandins

Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (STAT1, STAT3, STAT6)

This compound exerts significant immunomodulatory effects by modulating the Signal Transducer and Activator of Transcription (STAT) signaling pathway. This modulation is not uniform across all STAT proteins; instead, this compound exhibits differential effects on STAT1, STAT3, and STAT6, thereby influencing cellular responses, particularly in the context of inflammation and immune cell polarization.

STAT1: this compound has been shown to suppress the activity of STAT1. nih.gov One mechanism involves the suppression of lipopolysaccharide (LPS)-induced STAT1 activity. nih.gov Furthermore, STAT1 can transcriptionally stimulate the expression of Sphingosine-1-Phosphate Receptor 1 (S1PR1), a key target of this compound. nih.gov Another proposed mechanism for the anti-inflammatory effects of fingolimod is the suppression of autophagy in microglia via the STAT1 pathway. nih.gov Research has also indicated that fingolimod can inhibit the phosphorylation of STAT1, a key step in its activation, which is thought to be mediated through the inhibition of the TRPM7 channel. nih.gov

STAT3: A crucial aspect of this compound's mechanism of action is its ability to promote the polarization of microglia and macrophages towards the anti-inflammatory M2 phenotype. This process is largely mediated by the activation of the STAT3 pathway. nih.govnih.govahajournals.orgnih.gov Activation of S1PR1 and S1PR3 by this compound leads to the phosphorylation and activation of STAT3. nih.gov This, in turn, drives the expression of genes associated with the M2 phenotype, contributing to the resolution of inflammation and tissue repair. ahajournals.org Studies have demonstrated that the therapeutic effects of fingolimod in models of white matter ischemia are linked to this STAT3-dependent shift in microglial polarization. nih.govahajournals.orgnih.gov In the context of autoimmune diseases like Sjögren's syndrome, fingolimod has been found to decrease STAT3 activation. nih.gov

STAT6: The modulation of STAT6 by this compound is also linked to the promotion of M2 macrophage polarization. nih.gov While direct activation of STAT6 by S1P receptor signaling is less defined, fingolimod's inhibitory effect on the TRPM7 channel has been shown to promote the phosphorylation of STAT6. nih.gov STAT6 is a key transcription factor for M2 polarization, and its upregulation is associated with the suppression of atherosclerosis through this mechanism. researchgate.net The interplay between STAT6 and other signaling molecules, such as Trim24, can fine-tune the M2 polarization response. researchgate.net

Table 1: Summary of this compound's Effects on STAT Pathway Modulation

STAT Protein Effect of this compound Key Mechanisms and Outcomes

| STAT1 | Inhibition/Suppression | - Suppression of LPS-induced STAT1 activity. nih.gov

  • Inhibition of STAT1 phosphorylation. nih.gov
  • Suppression of autophagy in microglia. nih.gov | | STAT3 | Activation/Phosphorylation | - Promotes M2 polarization of microglia and macrophages. nih.govnih.govahajournals.orgnih.gov
  • Mediated through S1PR1 and S1PR3 signaling. nih.gov
  • Contributes to anti-inflammatory and neuroprotective effects. nih.govahajournals.orgnih.gov | | STAT6 | Promotion of Phosphorylation | - Linked to inhibition of the TRPM7 channel. nih.gov
  • Promotes M2 macrophage polarization. nih.gov |
  • Mitogen-Activated Protein Kinase (MAPK) Activity

    This compound modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) family, which plays a central role in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family primarily includes three major subfamilies: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs.

    ERK Activity: this compound is a potent activator of the ERK pathway in various cell types within the central nervous system. In astrocytes, this compound stimulates ERK phosphorylation, a key step in its activation, primarily through the S1P1 receptor. scripps.edunih.govnih.gov This activation is associated with increased cell migration. scripps.edunih.gov Similarly, in cultured cortical neurons, this compound treatment leads to an increase in ERK1/2 phosphorylation. pnas.orgresearchgate.net This effect is also mediated by the S1P1 receptor and is linked to the upregulation of brain-derived neurotrophic factor (BDNF). pnas.orgresearchgate.netmdpi.com In oligodendrocyte progenitor cells, this compound activates ERK1/2, which is involved in their differentiation. nih.gov The activation of ERK1/2 is also a consequence of S1PR5 modulation. nih.gov

    JNK Activity: The effect of fingolimod on the JNK pathway appears to be more complex and context-dependent. Some studies have shown that fingolimod can induce a ROS-JNK-p53 loop-dependent autophagy in human glioblastoma cells. nih.gov

    p38 MAPK Activity: this compound has been shown to activate p38 MAPK in oligodendrocyte progenitor cells, as well as in neurons and astrocytes. nih.gov The activation of p38 MAPK, along with ERK1/2, is crucial for the differentiation of oligodendrocyte progenitor cells into mature oligodendrocytes. nih.gov Inhibition of p38 MAPK can block this differentiation process. nih.gov

    Table 2: this compound's Impact on MAPK Family Members

    MAPK Family Member Effect of this compound Cellular Context and Consequences

    | ERK1/2 | Activation/Phosphorylation | - Astrocytes: Stimulates cell migration via S1P1. scripps.edunih.govnih.gov

  • Neurons: Increases BDNF levels via S1P1. pnas.orgresearchgate.netmdpi.com
  • Oligodendrocyte Progenitor Cells: Promotes differentiation. nih.gov | | JNK | Activation | - Glioblastoma Cells: Induces autophagy. nih.gov | | p38 MAPK | Activation | - Oligodendrocyte Progenitor Cells: Essential for differentiation. nih.gov
  • Neurons and Astrocytes: Activated alongside ERK1/2. nih.gov |
  • Phosphatidylinositol-3-Kinase (PI3K) and Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

    The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway and the Extracellular signal-Regulated Kinase (ERK) pathway are critical signaling cascades that are significantly influenced by this compound. These pathways are central to cell survival, proliferation, and differentiation, and their modulation by this compound contributes to its therapeutic effects.

    The binding of this compound to S1P receptors, particularly S1P1, activates Gαi/o proteins, which in turn stimulates numerous downstream signaling pathways, including the PI3K/Akt pathway. nih.gov This activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a pivotal role in promoting cell survival and inhibiting apoptosis. scripps.edu For instance, fingolimod has been shown to protect cultured rodent oligodendrocyte progenitor cells from apoptosis induced by inflammatory cytokines through the activation of both ERK 1/2 and Akt signaling. scripps.edu

    In endothelial cells, treatment with this compound leads to the phosphorylation of both ERK (pERK) and Akt, which promotes cell survival. nih.gov This activation of the PI3K/Akt pathway is also implicated in the neuroprotective effects of fingolimod. Studies have shown that in the context of oxidative stress, S1P1 receptor activation by fingolimod maintains PI3K/Akt signaling, leading to the inactivation of the pro-apoptotic transcription factor FoxO3a and promoting neuronal cell survival. nih.gov

    The phosphorylation of ERK is a common downstream event following S1P receptor activation by this compound. As detailed in the previous section, this compound stimulates ERK phosphorylation in astrocytes, neurons, and oligodendrocytes. scripps.edunih.govnih.govpnas.orgresearchgate.netnih.gov This phosphorylation is often mediated through the S1P1 receptor and is crucial for various cellular functions, including cell migration, neurotrophic factor production, and cell differentiation. scripps.edunih.govpnas.orgnih.gov The functional consequences of this compound's interaction with S1P1 can be a complex mix of agonistic and functional antagonistic effects, with persistent signaling through ERK phosphorylation observed even after receptor internalization. scripps.edu

    Table 3: Key Research Findings on this compound's Role in PI3K and ERK Phosphorylation

    Pathway Component Key Finding Cell Type/Model Reference
    PI3K/Akt Activation promotes cell survival by inhibiting apoptosis. Oligodendrocyte Progenitor Cells scripps.edu
    PI3K/Akt Activation leads to inactivation of FoxO3a, promoting cell survival under oxidative stress. PC12 Cells nih.gov
    PI3K/Akt & ERK Phosphorylation promotes endothelial cell survival. Endothelial Cells nih.gov
    ERK Phosphorylation is stimulated via the S1P1 receptor, promoting cell migration. Astrocytes scripps.edunih.govnih.gov
    ERK Phosphorylation is increased, leading to elevated BDNF levels. Cortical Neurons pnas.orgresearchgate.netmdpi.com
    ERK Activation is involved in the differentiation of progenitor cells. Oligodendrocyte Progenitor Cells nih.gov

    Immunological Modulation by Fingolimod Phosphate

    Lymphocyte Dynamics and Trafficking Regulation

    The immunomodulatory activity of fingolimod (B1672674) phosphate (B84403) is largely attributed to its interaction with S1P receptors, particularly S1P receptor 1 (S1P1). frontiersin.orgjsir.gr.jpaimspress.com S1P is a signaling molecule that plays a critical role in regulating lymphocyte egress from lymphoid organs. aimspress.com High concentrations of S1P in the blood and lymph create a gradient that facilitates the movement of lymphocytes out of lymph nodes and the thymus. scripps.edu

    Mechanisms of Lymphocyte Sequestration in Lymphoid Organs

    Fingolimod is rapidly converted to its active phosphorylated form, fingolimod phosphate (fingolimod-P), by sphingosine (B13886) kinases. jsir.gr.jpaimspress.commims.com Fingolimod-P acts as a functional antagonist at S1P1 receptors, binding with high affinity. frontiersin.orgjsir.gr.jpaimspress.combiosensis.com This binding induces the internalization and degradation of S1P1 receptors on the surface of lymphocytes. frontiersin.orgjsir.gr.jpaimspress.comresearchgate.net The resulting functional blockade of S1P1 signaling inhibits the responsiveness of lymphocytes to the S1P gradient that normally promotes their egress from secondary lymphoid organs. frontiersin.orgjsir.gr.jpaimspress.comresearchgate.net Consequently, lymphocytes are retained within lymph nodes and the thymus, leading to a significant reduction in the number of circulating lymphocytes in the peripheral blood. frontiersin.orgjsir.gr.jpaimspress.commims.comresearchgate.net This sequestration is reversible, and lymphocyte counts in the periphery can increase upon discontinuation of fingolimod. diva-portal.org

    Immune Cell Phenotype and Functional Modulation

    This compound influences T cell phenotype and promotes regulatory T cell (Treg) plasticity. frontiersin.org Studies have shown that fingolimod therapy can significantly increase the proportion of Treg cells (identified as CD4+CD25highCD127low) in patients. nih.gov This increase can lead to a normalization of Treg cell levels, comparable to those found in healthy individuals. nih.gov The ability of fingolimod to induce a shift in T cells towards an anti-inflammatory phenotype may be linked to its effects on dendritic cells. nih.gov Furthermore, inhibition of the TRPM7 channel by fingolimod has been suggested to cause IL-2 sensitization, leading to the upregulation of Foxp3 in thymocytes and promoting the development of Treg cells. nih.gov

    This compound facilitates the shift of macrophages and microglia towards an anti-inflammatory M2 phenotype and enhances their phagocytic function. frontiersin.org This modulation involves decreasing the expression of pro-inflammatory cytokines and promoting markers associated with the M2 state. mdpi.com In models of CNS injury, fingolimod has been shown to attenuate microglia-mediated neuroinflammation and promote oligodendrocytogenesis by shifting microglia towards M2 polarization. ahajournals.orgnih.gov This polarization towards the M2 phenotype is considered an essential part of the regenerative response in CNS demyelinating diseases. nih.gov

    The regulation of macrophage and microglial polarization by this compound involves the modulation of STAT protein phosphorylation. The proposed mechanism for the regulation of macrophage phenotype is thought to involve the inhibition of STAT1 phosphorylation and the promotion of STAT6 phosphorylation after TRPM7 inhibition. nih.gov While some studies indicate that fingolimod can suppress lipopolysaccharide (LPS)-induced STAT1 activity, other research highlights the activation of the STAT3 pathway as crucial for fingolimod-mediated microglial M2 polarization. nih.govahajournals.orgnih.gov Fingolimod treatment has been shown to significantly increase both the expression and phosphorylation level of STAT3 in microglia. ahajournals.orgnih.govahajournals.org

    Fingolimod is a potent inhibitor of the TRPM7 channel, with an IC50 of 0.72 µM. frontiersin.orgnih.govfrontiersin.org TRPM7 is abundant in macrophages, and its activation is essential for the polarization of macrophages into the anti-inflammatory M2 phenotype. frontiersin.orgnih.gov Pharmacological inhibition of TRPM7 by fingolimod hinders the macrophage M1/M2 shift. frontiersin.org Loss of TRPM7-mediated Ca2+ influx in response to LPS after TRPM7 inhibition is also suggested to be involved in macrophage inactivation. nih.gov

    This compound promotes the expression of markers associated with the M2 macrophage phenotype, including CD206 and Arginase 1 (Arg1). mdpi.compatsnap.com CD206 (Macrophage mannose receptor 1) and Arg1 are commonly used markers for M2-like macrophages. frontiersin.orgconicet.gov.ar Studies have shown that fingolimod treatment can lead to a significant increase in the number of CD206+ cells and upregulate the expression of CD206 in macrophages and microglia, indicating a shift towards the M2 phenotype. ahajournals.orgnih.govconicet.gov.armdpi.com

    Here is a summary of some research findings related to this compound's effects on macrophage/microglial polarization markers:

    Cell TypeStimulus/ConditionFingolimod EffectKey Markers Modulated (Example)Reference(s)
    Macrophages-Facilitates M1 to M2 shift, Enhances phagocytosis- frontiersin.org
    MicrogliaWM ischemic injuryShifts polarization from M1 to M2CD206 (increased), M2:M1 ratio (upregulated) ahajournals.orgnih.gov
    Macrophages/Microglia-Lowers pro-inflammatory cytokine productionTNFα, IL1-β, IL-6 (inhibited) mdpi.com
    MacrophagesTRPM7 inhibition by fingolimodHinders M1/M2 shift- frontiersin.org
    Macrophages-Induces expression of M2 markersCD206, Arginase 1 mdpi.compatsnap.com

    This compound affects the immunogenicity of antigen-presenting cells (APCs), such as dendritic cells (DCs). scripps.edunih.gov Fingolimod can render APCs less immunogenic and increase their anti-inflammatory potential. nih.gov Studies have shown that CD1c+ dendritic cells from fingolimod-treated patients produce lower levels of pro-inflammatory cytokines like IL1β and IL6 after LPS stimulation. nih.gov This altered cytokine production profile by DCs impacts their ability to stimulate T cells, leading to reduced proliferation and significantly less production of TNFα and IFNγ by T cells when pretreated with fingolimod. nih.gov Fingolimod has also been shown to interfere with the effector functions of human monocyte-derived dendritic cells in vitro. nih.gov

    Neutrophil Function

    While this compound is well-characterized for its effects on lymphocytes, detailed research specifically addressing its direct modulation of neutrophil function is less prominent in the provided search results. One study in the context of influenza noted a positive correlation between neutrophils and SLC2A3, but this was not directly linked to this compound's mechanism researchgate.net. Another result mentioned PECAM-1's role in neutrophil diapedesis, a process relevant to immune cell migration, but did not provide data on how this compound directly impacts this in neutrophils mdpi.com. Therefore, based on the available information, specific findings on the direct modulation of neutrophil function by this compound are limited.

    Cytokine and Chemokine Network Modulation

    This compound influences the complex network of cytokines and chemokines, which are crucial mediators of immune responses. Its effects can vary depending on the cell type and the specific inflammatory context.

    Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12)

    Studies have investigated the impact of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). Research indicates that Fingolimod and its phosphorylated form can significantly inhibit the in vitro release of IL-1β, IL-6, and TNF-α from monocytes. Similarly, studies in dendritic cells (DCs) have shown reduced production of IL-1beta and TNF-alpha, and in some cases, IL-6, following exposure to Fingolimod or this compound. In a rat model of cerebral ischemia, Fingolimod administration reduced the levels of TNF-α, IL-1β, and IL-6. Furthermore, in patients with multiple sclerosis (MS) receiving Fingolimod, lower mRNA expression levels of IL-1β, TNF-α, and IL-6 have been observed compared to patients on other medications.

    However, the effects on pro-inflammatory cytokines can be context-dependent. One study in a neuropsychiatric lupus model observed increased levels of IL-1α and IL-12p70 in cortical samples from Fingolimod-treated mice. Another study in MS patients with depression and anxiety found significantly increased levels of TNF-α and IL-6 in the Fingolimod-treated group compared to controls. These findings suggest that while this compound generally exerts suppressive effects on these cytokines in many inflammatory settings, the outcome can be influenced by the specific disease context and potentially other factors.

    Enhancement of Anti-inflammatory Cytokines (e.g., IL-10, TGF-β)

    Fingolimod therapy has been shown to modulate the production of anti-inflammatory cytokines, notably Interleukin-10 (IL-10) and Transforming Growth Factor beta (TGF-β). Research indicates that Fingolimod therapy can increase the production of IL-10 and TGF-β, particularly by B regulatory subsets in patients with Multiple Sclerosis. This suggests a potential mechanism by which this compound contributes to an anti-inflammatory environment. In a study involving primary microglia, Fingolimod treatment attenuated alterations and directly modulated microglial polarization, leading to increased levels of TGF-β and IL-10. Conversely, a study in MS patients with depression and anxiety reported lower levels of IL-10 in the Fingolimod-treated group compared to controls. This again highlights the potential for context-specific effects on cytokine levels.

    Chemokine Signaling Pathways (e.g., CCR7)

    This compound significantly impacts chemokine signaling pathways, most notably those involving the CC-chemokine receptor 7 (CCR7). CCR7 plays a critical role in the homing and retention of lymphocytes in secondary lymphoid organs. The interaction between sphingosine-1-phosphate receptor 1 (S1P1R) and CCR7 is crucial for lymphocyte egress from lymph nodes; S1P1R signaling counterbalances the retention signals mediated by CCR7. This compound, by functionally antagonizing S1P receptors (except S1PR2), induces their internalization. This action disrupts the balance between S1P1R and CCR7 signaling, thereby favoring the CCR7-mediated retention of naive and central memory T cells within lymph nodes. Studies have also observed decreased expression of CCR7 in patients treated with Fingolimod. This modulation of CCR7 signaling is a key mechanism underlying this compound's ability to reduce the number of circulating lymphocytes and prevent their migration to sites of inflammation.

    Adhesion Molecule Regulation (e.g., VCAM-1 Downregulation)

    This compound influences the expression of adhesion molecules, which are vital for immune cell trafficking and interaction with endothelial cells. A notable effect is the downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1). Research has demonstrated that this compound can directly modify the blood-brain barrier (BBB) by upregulating claudin-5 and downregulating VCAM-1 in brain microvascular endothelial cells (BMECs) mdpi.com. This downregulation of VCAM-1 contributes to the prevention of BBB disruption and reduced infiltration of immune cells into the central nervous system mdpi.com. Studies have shown that pretreatment with this compound restores changes in VCAM-1 protein and mRNA levels in BMECs exposed to sera from MS patients. The downregulation of VCAM-1 by this compound in BMECs appears to be mediated, at least in part, via the reduction of NFκB signals.

    Neurobiological and Central Nervous System Cns Effects of Fingolimod Phosphate

    Direct CNS Actions and Blood-Brain Barrier (BBB) Modulation

    Fingolimod (B1672674) phosphate's influence extends beyond the peripheral immune system, directly impacting the CNS and the integrity of the BBB. nih.govnih.gov

    Permeability Across the BBB and CNS Accumulation

    Fingolimod's chemical structure facilitates its passage across the BBB. frontiersin.orgnih.gov Once in the CNS, it is converted to the active fingolimod phosphate (B84403), which can then engage with S1P receptors present on oligodendrocytes, astrocytes, neurons, and microglia. nih.govscripps.edu Studies using radiolabeled fingolimod have demonstrated its accumulation in the white matter of the CNS. nih.gov In human subjects, following intravenous administration, a radiolabeled analog of fingolimod was observed to enter the brain, with its concentration steadily increasing for up to 26 hours. nih.gov This accumulation within the CNS allows for direct interaction with neural and glial cells, contributing to its neurobiological effects. frontiersin.orgnih.gov

    BBB Integrity and Endothelial Cell Interactions

    The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov Fingolimod phosphate has been shown to directly interact with the endothelial cells of the BBB, influencing its integrity and function. nih.govnih.gov

    This compound's interaction with the S1P1 receptor on endothelial cells plays a role in the assembly of adherens junctions, which are crucial for maintaining the barrier function of the BBB. nih.govnih.govnih.gov By promoting the assembly of these junctions, fingolimod can enhance the integrity of the endothelial barrier. nih.govnih.gov

    Tight junctions are another critical component of the BBB, regulating the passage of molecules between endothelial cells. This compound has demonstrated the ability to modulate the expression and organization of key tight junction proteins.

    Claudin-5: Studies have shown that this compound can increase the levels of claudin-5, a key tight junction protein, in brain microvascular endothelial cells (BMECs). nih.govnih.gov This upregulation of claudin-5 is associated with an enhancement of the BBB's barrier properties. nih.govnih.gov In vitro experiments have demonstrated that pretreatment with this compound can prevent the decrease in claudin-5 levels induced by sera from multiple sclerosis patients. nih.govnih.gov

    Occludin and ZO-1: The effect of this compound on occludin and zonula occludens-1 (ZO-1) is less clear, with some studies showing no significant change in their levels. nih.govmdpi.com However, in a rat model of experimental germinal matrix hemorrhage, fingolimod was found to reverse the loss of tight junction proteins, including occludin. nih.gov Conversely, another study reported that fingolimod exacerbated the reduction of ZO-1 and occludin expression in a diabetic mouse model of cerebral ischemia. researchgate.net

    The following table summarizes the observed effects of this compound on tight junction proteins in different experimental models.

    Tight Junction ProteinExperimental ModelObserved Effect
    Claudin-5 Brain Microvascular Endothelial Cells (in vitro)Increased protein and mRNA levels
    Human Peripheral Nerve Microvascular Endothelial Cells (in vitro)Increased protein and mRNA levels
    Ischemic Stroke Rat ModelRestored immunoreactivity
    Occludin Rat Brain Microvascular Endothelial Cells (in vitro, inflammatory conditions)Reduced protein levels
    Brain Microvascular Endothelial Cells (in vitro)No change in protein levels
    Ischemic Stroke Rat ModelRestored immunoreactivity
    Diabetic Mouse Model of Cerebral IschemiaExacerbated reduction in expression
    ZO-1 Rat Brain Microvascular Endothelial Cells (in vitro, inflammatory conditions)No significant change
    Diabetic Mouse Model of Cerebral IschemiaExacerbated reduction in expression

    Vascular endothelial growth factor (VEGF) is a potent inducer of vascular permeability. Fingolimod has been shown to block VEGF-induced vascular permeability, further contributing to the stabilization of the BBB. nih.gov This effect is thought to be mediated through the S1P1 receptor on endothelial cells. nih.govresearchgate.net However, the impact of fingolimod on VEGF-A expression appears to be context-dependent, with different studies reporting decreased, unchanged, or increased levels in various tissues and cell types. mdpi.com

    Neuroprotection and Neurorepair Mechanisms

    Beyond its effects on the BBB, this compound exerts direct neuroprotective and neuroreparative effects within the CNS. These actions are attributed to its interaction with S1P receptors on neurons, oligodendrocytes, astrocytes, and microglia. nih.govpatsnap.com

    Fingolimod has been shown to promote neuroprotection in various models of neurological injury. nih.govpatsnap.com One of the key mechanisms underlying this effect is the enhancement of brain-derived neurotrophic factor (BDNF) expression. frontiersin.orgscienceopen.com this compound has been observed to increase BDNF mRNA and protein levels in cultured neuronal cells. frontiersin.org This increase in BDNF can, in turn, promote neuronal survival and function. frontiersin.orgscienceopen.com

    Furthermore, fingolimod has demonstrated the potential to support remyelination, the process of repairing damaged myelin sheaths. nih.govscripps.edu It can enhance the extension of processes by oligodendrocytes, the myelin-producing cells of the CNS. nih.gov In animal models, fingolimod has been shown to promote myelin integrity. nih.gov This effect is partly mediated by the modulation of S1P1 and S1P5 receptors, which can enhance oligodendrocyte function, survival, and differentiation. researchgate.net

    The neuroprotective effects of fingolimod are also linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. nih.gov Additionally, fingolimod can modulate neuroinflammation by reducing the production of pro-inflammatory cytokines from microglia and astrocytes. nih.govresearchgate.net

    The table below outlines some of the key neuroprotective and neurorepair mechanisms of this compound.

    MechanismCellular Target(s)Key Findings
    Enhanced BDNF Expression Neurons, Microglia, Oligodendrocytes, Schwann cellsThis compound increases BDNF mRNA and protein levels, promoting neuronal survival.
    Promotion of Remyelination OligodendrocytesEnhances process extension and differentiation of oligodendrocytes; promotes myelin integrity.
    Activation of Pro-Survival Pathways Neurons, various CNS cellsActivates the PI3K/Akt signaling pathway, which is correlated with neuroprotective effects.
    Modulation of Neuroinflammation Microglia, AstrocytesReduces the production of pro-inflammatory cytokines.

    Axonal Integrity and Protection (Reduction of Axonal Loss and Damage)

    This compound has demonstrated a protective effect on axonal integrity by reducing axonal loss and damage. A key biomarker for axonal injury is the neurofilament light chain (NfL), a structural protein of neurons. neurology.org Studies have shown that fingolimod treatment leads to a significant reduction in cerebrospinal fluid (CSF) and blood NfL levels, indicating a decrease in ongoing axonal damage. neurology.orgnih.govneurologylive.com

    In a study involving patients with relapsing-remitting multiple sclerosis, median CSF NfL levels were significantly reduced in patients treated with fingolimod compared to placebo after 12 months. nih.gov This reduction in NfL levels correlated with improved relapse and MRI outcomes, suggesting a beneficial effect of fingolimod on axonal injury. nih.govnih.gov Long-term treatment with fingolimod has been shown to maintain these low NfL levels for up to 10 years. neurologylive.com

    Preclinical studies in animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), have further substantiated these findings. Treatment with fingolimod in EAE mice resulted in reduced axonal damage in the spinal cord. pnas.orgresearchgate.net In a model of optic neuritis, fingolimod treatment led to a decrease in axon loss in the optic nerve. nih.gov These protective effects on axons appear to be independent of the drug's impact on myelination levels. mdpi.com

    Study/ModelKey FindingsBiomarker/MeasurementReference
    Relapsing-Remitting Multiple Sclerosis (RRMS) PatientsSignificant reduction in CSF neurofilament light chain (NfL) levels after 12 months of treatment compared to placebo.Median Change in CSF NfL (pg/mL) from Baseline: Fingolimod (0.5 mg): -346; Placebo: -214 nih.govnih.gov
    Long-term RRMS TreatmentMaintained low blood NfL levels for up to 10 years with continuous treatment.~40% reduction in blood NfL levels from baseline. neurologylive.com
    Experimental Autoimmune Encephalomyelitis (EAE) MiceReduced axonal damage in the spinal cord.Histological assessment of antineurofilament immunolabeling. pnas.org
    EAE Mice (Chronic Phase)Reduced formation of neuritic beads/spheroids in the spinal cord.Immunohistochemical analysis of axonal damage. researchgate.net
    Twitcher Mice (Model of Krabbe Disease)Improved axonal integrity independent of myelination levels.Quantification of SMI32, a marker for axonal damage. mdpi.com

    Myelin Preservation and Remyelination Potential

    This compound exerts significant effects on myelin, both in preserving existing myelin and in promoting the regeneration of new myelin sheaths.

    This compound has been shown to protect against demyelination in various preclinical models. nih.gov In organotypic cerebellar slice cultures, where demyelination was induced by splenocytes, treatment with this compound attenuated the loss of myelin. nih.govplos.org This protective effect is likely due to a reduction in the release of pro-inflammatory cytokines. nih.govplos.org In EAE models, fingolimod treatment reduced demyelination in the spinal cord and optic nerve. pnas.orgnih.gov Studies using the cuprizone (B1210641) model of demyelination also demonstrated that fingolimod attenuated injury to oligodendrocytes and myelin. scripps.edu

    Beyond preserving existing myelin, this compound has shown the potential to enhance remyelination, a process critical for restoring function after demyelinating injury. nih.gov This effect is dependent on the dose and the specific S1P receptor subtype involved. nih.gov In vitro studies using organotypic cerebellar slice cultures have demonstrated that fingolimod treatment enhances remyelination following chemically induced demyelination. nih.govcore.ac.uk This enhanced remyelination was associated with increased process extension by oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes. nih.govresearchgate.net

    The pro-remyelinating effects of fingolimod appear to be mediated, at least in part, through the S1P5 receptor, which is preferentially expressed on mature oligodendrocytes. scripps.edunih.govsydney.edu.au In one study, the enhanced remyelination observed with fingolimod was significantly reversed by an antagonist of the S1P3/S1P5 pathway. nih.gov However, the effects on remyelination are not consistent across all studies, which may be due to differences in experimental models and methodologies. nih.govscripps.edu

    This compound has been shown to influence the expression of key myelin proteins, such as Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG). In organotypic cerebellar slice cultures, fingolimod treatment significantly augmented the expression of MBP, a marker of remyelination, following demyelination. scripps.edunih.govcore.ac.uk Similarly, in a focal demyelination model of the rat optic chiasm, fingolimod enhanced myelin repair and upregulated the expression of MBP. nih.gov

    In a study on twitcher mice, a model of Krabbe disease, fingolimod treatment increased the expression of MBP, although it had no effect on MOG. mdpi.com These findings suggest that fingolimod can directly promote the production of essential myelin components, contributing to the process of remyelination. researchgate.net

    Study/ModelEffect on RemyelinationKey FindingsS1PR Subtype ImplicationReference
    Organotypic Cerebellar SlicesEnhanced RemyelinationIncreased area of MBP staining after lysolecithin-induced demyelination.Primarily through S1P3/S1P5 signaling. nih.govcore.ac.uk
    Cuprizone ModelStimulated RemyelinationReduced axonal loss and stimulated remyelination in chronic demyelination.Mediated via S1P5. nih.gov
    Rat Optic Chiasm DemyelinationEnhanced Myelin RepairUpregulated expression of Olig2 and MBP.- nih.gov
    Twitcher MiceIncreased Myelin ProteinIncreased expression of MBP.- mdpi.com

    Reduction of Brain Volume Loss and Atrophy

    A significant neurobiological effect of this compound is the reduction of brain volume loss, or atrophy, a key indicator of neurodegeneration in multiple sclerosis. nih.govnih.gov Clinical trials have consistently demonstrated that fingolimod slows the rate of brain atrophy compared to both placebo and other disease-modifying therapies. nih.govnih.govmdedge.comresearchgate.net

    In the FREEDOMS and FREEDOMS II studies, fingolimod reduced the rate of brain volume loss by approximately 33-35% compared to placebo over 24 months. nih.gov The TRANSFORMS study showed a 32% reduction in the rate of brain atrophy with fingolimod compared to intramuscular interferon beta-1a over 12 months. nih.gov Notably, this effect on brain atrophy is observed as early as 6 months into treatment and is sustained over the long term. nih.govmdedge.com The reduction in brain volume loss appears to be independent of the presence of inflammatory lesions, suggesting a direct neuroprotective effect. nih.gov

    Clinical TrialComparatorDurationReduction in Brain Volume Loss with FingolimodReference
    FREEDOMSPlacebo24 Months35% nih.govresearchgate.net
    FREEDOMS IIPlacebo24 Months33% nih.govresearchgate.net
    TRANSFORMSInterferon beta-1a IM12 Months32% nih.govresearchgate.net
    Long-term Stable MS PatientsGlatiramer Acetate>2 yearsSimilar rates of brain volume loss, suggesting FTY may be more effective in patients with more aggressive disease. frontiersin.org

    Neuronal Survival and Plasticity

    This compound has been shown to promote neuronal survival and enhance synaptic plasticity, which are crucial for cognitive function and recovery from neurological damage. In animal models of brain ischemia, fingolimod administration improved learning and memory and enhanced hippocampal synaptic plasticity. nih.gov Similarly, in a mouse model of Alzheimer's disease, fingolimod was able to recover synaptic plasticity and memory. biorxiv.orgbiorxiv.org

    In the EAE model, oral fingolimod treatment prevented and reversed alterations in glutamate-mediated synaptic transmission and inhibited neuronal dendritic pathology. nih.gov This was associated with a significant reduction in dendritic spine loss. nih.gov The neuroprotective mechanisms may involve the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). frontiersin.org Furthermore, fingolimod has been shown to increase long-term potentiation (LTP), a cellular marker of synaptic plasticity. frontiersin.org These findings suggest that fingolimod can directly support neuronal function and resilience in the face of neuroinflammatory and neurodegenerative insults.

    Protection Against Excitotoxic Cell Death

    This compound has demonstrated neuroprotective properties against excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. In in vitro models, both fingolimod and its active form, this compound, protect cultured cortical neurons from N-methyl-d-aspartate (NMDA)-induced excitotoxic death. nih.govresearchgate.net This neuroprotection is mediated through the activation of sphingosine-1-phosphate (S1P) receptors, specifically the S1P1 receptor subtype, on neurons. nih.gov The signaling cascade involves the mitogen-associated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PtdIns-3-K) pathways. nih.gov

    Interestingly, some research suggests that the protective effect of fingolimod may also be indirectly mediated by astrocytes. While fingolimod itself may not be as effective as endogenous S1P in protecting neurons in co-cultures, S1P has been shown to protect hippocampal neurons from excitotoxic cell death by prompting astrocytes to up-regulate the expression of neurotrophic genes. nih.gov

    Synucleinopathy Reduction

    In preclinical models of Parkinson's disease, fingolimod treatment has been associated with a reduction in synucleinopathy, the pathological aggregation of alpha-synuclein protein. nih.gov This effect is linked to an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF). nih.gov The elevation of BDNF is believed to be a key mechanism through which fingolimod exerts its neuroprotective effects in these models. nih.gov

    Dendritic Spine Enhancement

    This compound has been shown to positively modulate neuronal architecture by enhancing dendritic spines, the small protrusions on dendrites that are crucial for synaptic transmission and plasticity. nih.govmdpi.com In studies using primary hippocampal neurons, fingolimod application led to an increase in dendritic spine density and a higher proportion of mature, mushroom-shaped spines. nih.govmdpi.com This structural enhancement is dependent on the release of Brain-Derived Neurotrophic Factor (BDNF). nih.govmdpi.com Furthermore, prophylactic treatment with fingolimod has been found to significantly reduce the loss of dendritic spines during the acute phase of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. nih.gov

    Experimental ModelKey FindingsAssociated Factors
    Primary Hippocampal NeuronsIncreased dendritic spine density and proportion of mature spines. nih.govmdpi.comBDNF-dependent mechanism. nih.govmdpi.com
    Experimental Autoimmune Encephalomyelitis (EAE)Reduced dendritic spine loss during the acute phase. nih.govProphylactic fingolimod treatment. nih.gov
    Modulation of Cellular Stress Pathways (p38 MAPK)

    This compound can modulate cellular stress signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. In response to stressors like tumor necrosis factor-alpha (TNFα), p38 MAPK is often activated, contributing to inflammatory and apoptotic processes. researchgate.net Research has shown that fingolimod co-treatment can mitigate the TNFα-induced upregulation of phosphorylated p38 MAPK levels in retinal neuronal cells. researchgate.net This suggests that fingolimod can suppress this specific stress-activated signaling cascade. researchgate.net Furthermore, fingolimod has been shown to protect against cerebral ischemia-reperfusion injury by inhibiting the activation of the p38 MAPK signaling pathway, among others. nih.gov The activation of p38 MAPK is a critical step in the differentiation of oligodendrocyte progenitor cells, and this compound has been shown to activate this pathway in these cells. nih.gov

    Influence on Mitochondrial Function and Glucose Metabolism

    This compound has been shown to have a positive influence on mitochondrial function, particularly under conditions of oxidative stress. In neuronal cell models, it alleviates toxicity induced by mitochondrial stressors by decreasing the production of mitochondrial reactive oxygen species (ROS). nih.gov This intervention helps to restore mitochondrial function, including cytochrome c oxidase activity, membrane potential, and oxygen consumption rate. nih.gov Furthermore, this compound appears to promote mitochondrial stability and restore normal mitochondrial dynamics in the face of oxidative damage. nih.gov Some evidence also suggests that fingolimod can improve the mitochondrial production of ATP. researchgate.net

    Cellular ProcessEffect of this compoundMechanism
    Mitochondrial ROS ProductionDecreased. nih.govAlleviation of oxidative stress. nih.gov
    Mitochondrial FunctionRestored (cytochrome c oxidase activity, membrane potential, oxygen consumption). nih.govIncreased mitochondrial stability. nih.gov
    ATP ProductionImproved. researchgate.netEnhanced mitochondrial efficiency.

    Glial Cell Modulatory Effects

    Astrocytic Activity and Astroglia-Neuronal Interactions

    This compound significantly modulates the activity of astrocytes, which in turn affects their interactions with neurons. It has been shown to inhibit inflammatory activity in astrocytes. nih.gov In experimental models, the neuroprotective effect of this compound was diminished in mice lacking the S1P1 receptor on astrocytes, highlighting the importance of this receptor in mediating its effects. mdpi.com

    Fingolimod can reduce the expression of pro-inflammatory factors in reactive astrocytes and decrease the production of nitric oxide, which can be neurotoxic. mdpi.comnih.gov Conversely, it can induce the expression of neurotrophic mediators like leukemia inhibitory factor (LIF), heparin-binding EGF-like growth factor (HBEGF), and interleukin-11 (IL-11) in human astrocytes. nih.gov These factors are known to have neuroprotective effects. nih.gov

    Furthermore, fingolimod treatment has been shown to restore the reduced expression of the glutamate transporters GLAST (SLC1A3) and GLT-1 (SLC1A2) in the inflamed spinal cord in the EAE model, which is crucial for maintaining glutamate homeostasis and preventing excitotoxicity. plos.org

    Oligodendrocyte and Oligodendrocyte Precursor Cell (OPC) Biology

    Oligodendrocytes are responsible for producing myelin, the protective sheath that insulates nerve fibers in the CNS. Damage to oligodendrocytes and myelin is a key feature of demyelinating diseases. This compound has been shown to have several beneficial effects on both mature oligodendrocytes and their progenitor cells (OPCs).

    This compound has been demonstrated to promote the survival, proliferation, and differentiation of the oligodendrocyte lineage researchgate.netnih.gov. In vitro studies have shown that it can protect cultured rodent OPCs from apoptosis induced by inflammatory cytokines and microglial activation scripps.edu. Furthermore, this compound has been found to increase the proliferation of OPCs in animal models of demyelination nih.gov. The compound also enhances the differentiation of OPCs into mature, myelinating oligodendrocytes nih.govnih.govnih.gov. This pro-myelinating effect is thought to be mediated, in part, through the activation of signaling pathways such as the phosphoinositide 3-kinase-Akt pathway nih.gov.

    A critical step in myelination is the extension of processes from oligodendrocytes to wrap around axons. This compound has been shown to enhance the extension of these processes in both OPCs and mature oligodendrocytes researchgate.netnih.gov. This effect on process dynamics is crucial for both developmental myelination and remyelination following injury nih.gov. Studies using organotypic cerebellar slice cultures have demonstrated that fingolimod treatment following demyelination leads to enhanced process extension by both OPCs and mature oligodendrocytes, contributing to increased remyelination nih.gov.

    The effects of this compound on oligodendrocyte biology are mediated through its interaction with specific S1P receptors, and these effects can be dose-dependent. Mature oligodendrocytes preferentially express S1P5, with lower levels of S1P1 and S1P3, while OPCs show high levels of S1P1 and lower levels of S1P3 and S1P5 scripps.edu. The diverse effects of this compound on oligodendrocyte lineage cells are influenced by the developmental stage of the cells, as well as the dose and duration of treatment scripps.edu. For instance, low nanomolar doses of fingolimod have been shown to stimulate OPC differentiation, while higher concentrations can be inhibitory scripps.edu. Similarly, the effects on process dynamics in mature oligodendrocytes are also dependent on both dose and treatment duration scripps.edued.ac.uk. The pro-survival effects of this compound in oligodendrocytes have been linked to the S1P3 and S1P5 receptors, while membrane elaboration appears to be mediated by S1P1 ed.ac.uknih.gov.

    Microglial Activation State and Functional Modulation

    This compound exerts significant influence over microglia, the resident immune cells of the central nervous system (CNS). Its effects extend beyond simple immunosuppression, actively modulating the activation state and function of these cells. This modulation involves reducing pro-inflammatory responses, promoting a neuroprotective phenotype, and influencing cellular processes related to neuroinflammation and cell death.

    Reduction of Microglial Activation and Anti-inflammatory Phenotype Polarization

    This compound has been shown to directly temper the inflammatory responses of activated microglia. nii.ac.jp In experimental settings, it dose-dependently decreases the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nii.ac.jpnih.govimrpress.com This suppressive effect on cytokine production is mediated, at least in part, through the sphingosine-1-phosphate receptor 1 (S1P1), as blocking this receptor diminishes the anti-inflammatory action of the compound. nii.ac.jp Studies have also observed that fingolimod treatment is associated with the downregulation of microglial ferritin, another marker of activation. nih.govscripps.edu

    Beyond merely suppressing pro-inflammatory activity, this compound actively promotes a shift in the microglial phenotype from a classical, pro-inflammatory M1 state to an alternative, anti-inflammatory M2 state. nih.govahajournals.orgnih.gov The M1 phenotype is characterized by the release of inflammatory mediators and is considered neurotoxic, while the M2 phenotype is associated with the release of anti-inflammatory factors and plays a role in tissue repair and restoring homeostasis. nih.govresearchgate.net Fingolimod has been found to diminish the expression of M1 markers such as iNOS, MHCII, CD16, CD32, and CD86, while increasing the expression of M2 markers like Arginase-1 (Arg-1), YM-1, and CD206. ahajournals.orgnih.govresearchgate.net This polarization toward the M2 phenotype is believed to be a key mechanism through which this compound contributes to a neuroprotective microenvironment in the CNS. ahajournals.orgnih.gov This shift is potentially mediated through signaling pathways such as STAT3. nih.govnih.gov

    Inflammatory MarkerEffect of this compoundPhenotype Association
    Tumor Necrosis Factor-alpha (TNF-α)ReducedM1 (Pro-inflammatory)
    Interleukin-1β (IL-1β)ReducedM1 (Pro-inflammatory)
    Interleukin-6 (IL-6)ReducedM1 (Pro-inflammatory)
    Inducible Nitric Oxide Synthase (iNOS)ReducedM1 (Pro-inflammatory)
    Arginase-1 (Arg-1)IncreasedM2 (Anti-inflammatory)
    CD206 (Mannose Receptor)IncreasedM2 (Anti-inflammatory)
    Enhancement of Neurotrophic Factor Release (e.g., BDNF, GDNF)

    In addition to its anti-inflammatory effects, this compound enhances the neuroprotective functions of microglia by upregulating their production of crucial neurotrophic factors. nii.ac.jpnih.gov Specifically, treatment with this compound has been demonstrated to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF) from microglial cells. nii.ac.jpnih.govpolimi.it These neurotrophic factors are vital for supporting neuronal survival, growth, and plasticity. nii.ac.jp By boosting the release of BDNF and GDNF, this compound directly promotes a microenvironment that is more conducive to neuronal health and repair. nih.govplos.org This action highlights a dual mechanism where the compound not only reduces neurotoxic inflammation but also actively stimulates neuroprotective and regenerative processes within the CNS. researchgate.netresearchgate.net

    Neurotrophic FactorEffect of this compound on Microglial ReleasePrimary Function
    Brain-Derived Neurotrophic Factor (BDNF)IncreasedSupports neuronal survival, growth, and plasticity
    Glial Cell-Derived Neurotrophic Factor (GDNF)IncreasedPromotes survival of various neuronal populations
    Regulation of Nitric Oxide (NO) Production

    This compound also modulates the production of nitric oxide (NO), a molecule with dual roles in the CNS that can be neurotoxic at high concentrations. In the context of neuroinflammation, excessive NO is produced by activated microglia via the enzyme inducible nitric oxide synthase (iNOS), a hallmark of the M1 phenotype. ahajournals.org Research has shown that during demyelination, fingolimod treatment reduces the levels of nitric oxide metabolites. nih.govresearchgate.netnih.gov This reduction is consistent with the compound's ability to suppress the M1 pro-inflammatory microglial state and down-regulate iNOS expression. ahajournals.orgnih.gov By controlling the production of NO, this compound helps to mitigate oxidative stress and prevent the neuronal damage associated with high levels of this reactive molecule. researchgate.net

    Modulation of Apoptotic Effectors (Caspase 3, Caspase 7) in Microglia

    The influence of this compound extends to the regulation of apoptosis, or programmed cell death. In models of demyelination where microglial activation contributes to pathology, fingolimod has been shown to reduce key apoptotic effectors. nih.govresearchgate.net Specifically, the compound lowers the levels and activity of caspase 3 and caspase 7. nih.govresearchgate.netnih.gov Studies have demonstrated that cultures treated with fingolimod express less intact caspase 3, and none of it is cleaved into its active form, indicating a significant reduction in both the production and activation of this critical executioner caspase. nih.gov This modulation of apoptotic pathways suggests that fingolimod can protect CNS cells, such as oligodendrocytes, from microglia-mediated cell death, further contributing to its neuroprotective profile. nih.gov

    Preclinical Research Methodologies and Models for Fingolimod Phosphate

    In Vitro Cellular Models

    In vitro models are fundamental in dissecting the direct cellular and molecular effects of fingolimod (B1672674) phosphate (B84403) on specific cell types of the central nervous system (CNS) in a controlled environment.

    Primary cell cultures allow for the study of fingolimod phosphate's direct impact on individual CNS cell types.

    Astrocytes: In cultured human astrocytes, this compound has been shown to inhibit the production of inflammatory cytokines. nih.gov Studies using cultured rat astrocytes demonstrated that this compound stimulates extracellular signal-regulated kinase (ERK) phosphorylation and promotes cell migration, effects that are also observed with selective S1P1 receptor agonists. nih.gov However, under pro-inflammatory conditions, the direct application of fingolimod-1 phosphate (F1P) on astrocyte cell cultures did not alter the mRNA expression levels of glutamate (B1630785) transporters slc1a2 and slc1a3. scripps.edu In astrocytes from a mouse model of mucolipidosis IV, this compound was found to inhibit inflammatory signaling and reduce the expression of multiple pro-inflammatory and chemotactic cytokines. mdpi.com

    Oligodendrocytes: The effects of this compound on cultured oligodendrocyte lineage cells are varied and depend on the cell's developmental stage. nih.gov Research has shown that fingolimod can protect cultured rodent oligodendrocyte progenitor cells (OPCs) from apoptosis induced by inflammatory cytokines and microglial activation through the activation of ERK1/2 and Akt signaling pathways. nih.govnih.gov While low nanomolar doses of fingolimod stimulated OPC differentiation, higher concentrations were inhibitory. nih.gov

    Neurons: In primary cultures of neural progenitor cells, S1P, which this compound mimics, produces effects on cell survival and differentiation. nih.gov Fingolimod and its active phosphate metabolite have been shown to protect cultured cortical neurons against excitotoxic death in vitro. frontiersin.org

    Microglia: Fingolimod has been observed to modulate microglial activation. Studies using primary mixed neuronal and glial cultures show the potential for fingolimod to mitigate damage induced by inflammatory mediators often released by microglia. scienceopen.com

    Endothelial Cells: In vitro studies with human umbilical vein endothelial cells have shown that fingolimod can induce the assembly of adherens junctions. nih.gov It has also been found to enhance human pulmonary endothelial cell barrier function, a mechanism that appeared to be independent of S1P1 binding and did not require the phosphorylation of fingolimod. nih.gov

    Table 1: Effects of this compound on Primary CNS Cell Cultures

    Cell TypeModel SystemObserved Effects of this compoundReference
    AstrocytesCultured Human AstrocytesInhibited production of inflammatory cytokines. nih.gov
    AstrocytesCultured Rat AstrocytesStimulated ERK phosphorylation and cell migration. nih.gov
    AstrocytesCultured Mouse Astrocytes (MLIV model)Inhibited inflammatory signaling and cytokine expression. mdpi.com
    Oligodendrocyte Progenitor Cells (OPCs)Cultured Rodent OPCsProtected against apoptosis induced by inflammatory cytokines and microglial activation. nih.govnih.gov
    NeuronsCultured Cortical NeuronsProtected against excitotoxic death. frontiersin.org
    Endothelial CellsHuman Umbilical Vein Endothelial CellsInduced adherens junction assembly. nih.gov

    Established cell lines provide reproducible and scalable systems to investigate the effects of this compound on specific cellular pathways.

    Retinal Neuronal Cells (R28): In the R28 retinal neuronal cell line, used as a model for optic neuritis-associated neuronal damage, fingolimod treatment significantly reduced tumor necrosis factor-α (TNFα)-induced neuronal death. scienceopen.com It attenuated the changes in cell survival and cell stress signaling molecules prompted by TNFα. scienceopen.com Furthermore, fingolimod showed a protective effect against hydrogen peroxide-induced cytotoxicity in differentiated R28 cells. scienceopen.com

    Macrophage Cell Lines (RAW264.7): In RAW264.7 macrophages activated by lipopolysaccharide (LPS), fingolimod significantly decreased the expression of the M1 marker gene IL6 and increased the expression of the M2 marker gene Mrc1 (also known as CD206). nih.gov Studies have also shown that fingolimod can suppress TNFα and IL6 production in this cell line. nih.gov However, other research suggests that pharmacological inhibition of the TRPM7 channel by fingolimod can hinder the shift of macrophages from the M1 to the M2 phenotype. nih.gov

    Human Glioblastoma: In human glioblastoma cell lines (U87MG, U118MG), fingolimod has been shown to reduce cell viability and induce cytotoxicity in 2D cultures. abo.fi It has also been found to diminish the migration and invasion of glioblastoma cells. abo.fi Further studies indicate that fingolimod can induce extrinsic apoptosis, necroptosis, and autophagy in human glioblastoma cells, with the non-phosphorylated form being more potent in inducing apoptosis and necroptosis. nih.gov

    Thyroid Cancer Cells: In various thyroid cancer cell lines, fingolimod attenuated both basal and S1P-evoked cell invasion. nih.gov It also downregulated S1P1, protein kinase Cα (PKCα), PKCβI, and VEGFR2, and attenuated S1P-evoked phosphorylation of ERK1/2. nih.gov Additionally, fingolimod treatment reduced cell proliferation and arrested cells in the G1 phase of the cell cycle. nih.gov

    Table 2: Effects of this compound on Various Cell Lines

    Cell LineCell Type/ModelObserved Effects of this compoundReference
    R28Rat Retinal Neuronal CellsReduced TNFα-induced and H₂O₂-induced cell death; attenuated stress signaling. scienceopen.com
    RAW264.7Mouse MacrophageDecreased M1 marker (IL6) and increased M2 marker (Mrc1) expression. nih.gov
    U87MG, U118MGHuman GlioblastomaReduced cell viability and invasion in 2D cultures. Induced apoptosis, necroptosis, and autophagy. abo.finih.gov
    Multiple LinesHuman Thyroid CancerAttenuated cell invasion and proliferation; downregulated key signaling proteins (S1P1, PKCα, VEGFR2). nih.gov

    Organotypic slice cultures preserve the complex three-dimensional architecture and cell-cell interactions of the CNS, offering an intermediate model between dissociated cell cultures and in vivo systems.

    Cerebellar Slice Cultures: In organotypic cerebellar slice cultures, fingolimod treatment following lysolecithin-induced demyelination was found to enhance remyelination. This was associated with increased process extension by OPCs and mature oligodendrocytes. The study also noted an increase in microglia numbers and immunoreactivity for the astrocytic marker glial fibrillary acidic protein (GFAP). The effects on remyelination and astrogliosis were determined to be mediated primarily through S1P3 and S1P5 receptors. Another study using a co-culture model of cerebellar slices and splenocytes showed that phosphorylated fingolimod could attenuate splenocyte-induced demyelination and inhibit the release of pro-inflammatory cytokines like interferon-gamma (IFNγ) and interleukin 6 (IL6). scienceopen.com

    Telencephalon Reaggregate Spheroid Cell Culture Systems: This model, which is devoid of peripheral immune cells but contains CNS-resident microglia, was used to study the direct effects of fingolimod on CNS cells. Following lysophosphatidyl choline-induced demyelination, fingolimod significantly augmented the expression of myelin basic protein (MBP) during the remyelination phase. This increase in remyelination was linked to a down-regulation of microglial ferritin, TNFα, and interleukin 1 during the demyelination period. The study implicated S1P receptor 5 in mediating these pro-remyelinating effects.

    In Vivo Animal Models of Disease

    In vivo models are crucial for understanding the integrated physiological and pathological responses to this compound in a whole organism, encompassing the interplay between the immune system and the CNS.

    EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and neurodegenerative aspects of the disease.

    Efficacy in EAE: Fingolimod has demonstrated high efficacy in various EAE models, including both prophylactic and therapeutic settings. nih.gov Treatment significantly reduces clinical severity, inhibits relapses, and lessens demyelination, axonal loss, and astrogliosis. nih.govnih.gov

    Mechanism of Action: A primary mechanism is the sequestration of lymphocytes in secondary lymph nodes, which limits their infiltration into the CNS. However, evidence strongly supports direct effects within the CNS. nih.govnih.gov Studies using conditional knockout mice revealed that fingolimod's efficacy is lost when the S1P1 receptor is specifically deleted from astrocytes, despite normal immune cell responses, highlighting a crucial non-immunological CNS mechanism. nih.govnih.gov

    Promotion of Remyelination: In EAE mice, fingolimod treatment has been shown to significantly increase the number of OPCs and promote their proliferation and differentiation into mature, myelinating oligodendrocytes in the white matter of the brain and spinal cord. This effect is potentially mediated through the sonic hedgehog (Shh) pathway.

    Neuroprotection: Fingolimod treatment in EAE mice has been shown to attenuate neurological disability and reduce the number of activated microglia and macrophages in the retina and optic nerve. nih.gov

    Table 3: Key Findings for this compound in EAE Models

    EAE Model AspectKey Research FindingReference
    Clinical EfficacySignificantly reduces clinical scores and inhibits relapses in prophylactic and therapeutic settings. nih.gov
    CNS MechanismEfficacy is dependent on S1P1 receptor expression on astrocytes, independent of its peripheral immune effects. nih.govnih.gov
    HistopathologyReduces demyelination, axonal loss, astrogliosis, and inflammatory cell infiltration in the CNS. nih.govnih.gov
    RemyelinationIncreases OPC proliferation and differentiation, leading to enhanced remyelination.
    NeuroprotectionLessens neurological disability and reduces microglial/macrophage activation in the optic nerve and retina. nih.gov

    Toxin-induced demyelination models are valuable for studying remyelination processes largely independent of a primary autoimmune response.

    Lysolecithin (LPC)-induced Demyelination: In the LPC model, which induces focal demyelination, daily treatment with fingolimod was shown to decrease the inflammation score and the extent of demyelination. Notably, a lower dose of fingolimod increased the number of remyelinated axons and newly formed myelinating cells, suggesting a beneficial effect on endogenous myelin repair beyond its anti-inflammatory action.

    Cuprizone-induced Demyelination: The cuprizone (B1210641) model induces widespread demyelination through oligodendrocyte toxicity. Findings in this model have been less consistent. Some studies report that fingolimod protects against cuprizone-induced demyelination. However, other research indicates that fingolimod fails to enhance the spontaneous remyelination that occurs after cuprizone withdrawal. This suggests that the pro-remyelinating effects of fingolimod may be more prominent in inflammatory contexts.

    Neurodegenerative Disease Models (e.g., Parkinson's Disease Models, Alzheimer's Disease Models)

    This compound has been extensively investigated in various preclinical models of neurodegenerative diseases, primarily focusing on its neuroprotective and anti-inflammatory properties.

    Parkinson's Disease (PD) Models: In mouse models of Parkinson's disease, fingolimod has demonstrated significant neuroprotective effects. Studies utilizing neurotoxin-induced models, such as those employing 6-hydroxydopamine (6-OHDA) or rotenone, have shown that fingolimod treatment can attenuate motor deficits and reduce the loss of dopaminergic neurons in the substantia nigra. researchgate.net In the 6-OHDA model, fingolimod-treated animals exhibited diminished neuroinflammation and a reduction in neuronal loss compared to control groups. researchgate.net Similarly, in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, fingolimod administration was found to alleviate motor dysfunction. researchgate.net A key finding across these models is the increased release of dopamine (B1211576) in the striatum of fingolimod-treated mice. researchgate.net The neuroprotective effects appear to be mediated, at least in part, through the sphingosine-1-phosphate 1 receptor (S1PR1), as the benefits were blocked by a selective S1PR1 antagonist. researchgate.net Mechanistically, fingolimod treatment was associated with a decrease in the expression of cleaved caspase-3, an indicator of apoptosis. researchgate.net

    Alzheimer's Disease (AD) Models: The therapeutic potential of fingolimod has also been explored in several preclinical models of Alzheimer's disease. Research has shown that fingolimod can target multiple aspects of AD pathology, including neuroinflammation, neuronal loss, and amyloid-beta (Aβ) plaque formation. researchgate.netresearchgate.net In vitro studies first indicated that fingolimod could ameliorate Aβ neurotoxicity in neuronal cultures, reducing cell death, and could also decrease the production of Aβ in neuronal cells. researchgate.net These findings were subsequently tested in vivo.

    In models where Aβ is directly injected into the brain, fingolimod treatment exerted neuroprotective effects by reducing neuronal loss and attenuating memory and learning deficits. nih.gov In transgenic mouse models of AD, such as the 5xFAD and 3xTg-AD models, fingolimod administration led to a reduction in Aβ load, decreased activation of microglia and astrocytes, and improved cognitive function. researchgate.netnih.gov A notable study using the 3xTg-AD model demonstrated that initiating fingolimod treatment after the emergence of behavioral symptoms could still reverse deficits in spatial working memory. researchgate.net This treatment also led to a reduction in phosphorylated tau, another key pathological hallmark of AD, in the hippocampus and cortex. researchgate.net The beneficial effects in AD models are often correlated with an increase in brain-derived neurotrophic factor (BDNF). researchgate.net

    Below is a summary of key findings in preclinical neurodegenerative disease models:

    Interactive Data Table: this compound in Neurodegenerative Disease Models
    Disease Model Animal Model Key Findings Citations
    Parkinson's Disease 6-OHDA Mouse Model Attenuated motor deficits, reduced neuronal loss, decreased neuroinflammation. researchgate.netresearchgate.net
    MPTP Mouse Model Attenuated motor dysfunction, increased dopamine release. researchgate.net
    Rotenone Mouse Model Reduced motor function deficit, diminished loss of dopaminergic neurons. researchgate.net
    Alzheimer's Disease Intracerebral Aβ Injection Reduced neuronal loss, attenuated memory deficits. nih.gov
    3xTg-AD Mouse Model Reversed spatial working memory deficits, reduced phosphorylated tau and APP levels, alleviated neuroinflammation. researchgate.net

    Central Nervous System Injury Models (e.g., Traumatic Brain Injury, Cerebral Ischemia, Optic Neuritis)

    The efficacy of this compound has been evaluated in models of acute and chronic central nervous system (CNS) injury, where its anti-inflammatory and neuroprotective actions are particularly relevant.

    Traumatic Brain Injury (TBI) Models: In rodent models of diffuse brain injury (DBI), a severe form of TBI, fingolimod administration has been shown to be beneficial. researchgate.netnih.gov Treatment for three consecutive days following injury led to a reduction in the levels of inflammatory cytokines, decreased neutrophil recruitment, and attenuated activation of microglia and astrocytes in the brain. researchgate.netnih.gov Furthermore, fingolimod reduced the expression of apoptotic proteins, decreased brain cell apoptosis, and lessened brain edema. nih.gov An interesting finding from these studies is that fingolimod appears to promote the functional recovery of the glymphatic system, which is responsible for waste clearance in the CNS, by inhibiting the loss of aquaporin-4 (AQP4) polarization. researchgate.netnih.gov

    Cerebral Ischemia Models: Fingolimod has been widely studied in preclinical models of stroke, typically induced by middle cerebral artery occlusion (MCAO). A meta-analysis of published studies concluded that fingolimod significantly reduced infarct volume and improved behavioral outcomes. researchgate.net In a transient mouse model of ischemia, fingolimod reduced infarct size, neurological deficits, edema, and the number of dying cells. researchgate.net These neuroprotective effects were accompanied by a decrease in inflammation, as evidenced by fewer activated neutrophils and microglia, and reduced ICAM-1 expression on blood vessels. researchgate.net However, some studies suggest that the effects of fingolimod in stroke models can be less robust and may be influenced by the presence of comorbidities such as age or hyperlipidemia. researchgate.netresearchgate.net For instance, in aged mice, fingolimod treatment improved performance in the foot fault test, while in hyperlipidemic mice, it decreased infarct size without a corresponding improvement in behavioral performance. researchgate.netresearchgate.net

    Optic Neuritis Models: The neuroprotective properties of fingolimod have been investigated in experimental autoimmune optic neuritis (EAON), an animal model relevant to the vision impairment seen in multiple sclerosis. In a mouse model of EAON, fingolimod treatment, even when initiated after the onset of optic neuritis, was shown to ameliorate the condition. samipubco.com Treated mice exhibited only a minimal decline in visual acuity compared to the marked decrease seen in control animals. samipubco.com Histopathological analysis revealed that fingolimod suppressed inflammation and preserved the linear structure of the optic nerve. samipubco.com Further studies in EAE models showed that fingolimod treatment diminished the activation of microglia, astrocytes, and Müller cells in the retina and optic nerve. scripps.edu It also significantly reduced the apoptosis of retinal ganglion cells (RGCs) and oligodendrocytes. scripps.edu In vitro studies using retinal neuronal cell lines to model optic neuritis further confirmed that fingolimod protects against TNFα-induced cell death. nih.govsrce.hr

    Autoimmune and Inflammatory Disease Models (e.g., Necrotizing Enterocolitis, Colitis, Wound Healing)

    Beyond the CNS, this compound's immunomodulatory effects have been explored in preclinical models of autoimmune and inflammatory conditions affecting other organ systems.

    Necrotizing Enterocolitis (NEC) Models: In a neonatal mouse model of necrotizing enterocolitis, a severe inflammatory bowel disease affecting premature infants, fingolimod treatment demonstrated protective effects. nih.govmdpi.com It ameliorated NEC-induced intestinal injury and reduced the infiltration of inflammatory T cells into the gut tissue. nih.govmdpi.com A key mechanism identified was the regulation of the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). nih.govmdpi.com Fingolimod was also found to blunt the pro-inflammatory phenotype of activated macrophages and decrease the secretion of interleukin-17 (IL-17). nih.govmdpi.com

    Colitis Models: Fingolimod has shown efficacy in various preclinical models of colitis, which is relevant to inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. It has been reported to ameliorate chronic colitis in interleukin-10 (IL-10) gene-deficient mouse models and in Th1-mediated colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). samipubco.comnih.gov The therapeutic effect in these models is largely attributed to its primary mechanism of sequestering lymphocytes in lymph nodes, thereby preventing their migration to the inflamed intestine. nih.gov

    Wound Healing Models: The impact of fingolimod on wound healing has been assessed in rat models of both primary (incisional) and secondary (excisional) intention wound closure. When compared to the classical non-selective immunosuppressant azathioprine, which delayed healing, fingolimod exhibited a healing process equivalent to that of the placebo group in terms of collagenization, wound closure, and macrophage response. This suggests that fingolimod's more selective mechanism of action has less of a negative impact on the normal wound healing process. Other studies have investigated fingolimod as a therapy to reduce abnormal scarring. In models of hypertrophic scars, topical injections of fingolimod were found to be effective in reducing scarring, partly by regulating macrophage polarization and reducing chronic inflammation.

    Cancer Models (e.g., Multiple Myeloma, Hepatocellular Carcinoma)

    The role of sphingosine-1-phosphate signaling in cell proliferation and survival has led to the investigation of this compound in various cancer models.

    Multiple Myeloma Models: In the context of multiple myeloma, preclinical research has suggested that fingolimod can inhibit the proliferation of cancer cells. This effect has been linked to the downregulation of S1P receptors, particularly S1PR5, on the myeloma cells.

    Hepatocellular Carcinoma (HCC) Models: Fingolimod has been identified as a novel inhibitor of the Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway, which is often deregulated in HCC. In vitro studies using human HCC cell lines (Bel-7402 and HepG2) demonstrated that fingolimod suppressed cell proliferation by downregulating the protein levels and trans-activating function of YAP. Furthermore, fingolimod has been shown to sensitize HCC cells to the cytotoxic effects of the standard chemotherapy agent sorafenib (B1663141). nih.gov Combined treatment with fingolimod and sorafenib resulted in enhanced cell death, cell cycle arrest at the G1 phase, and signs of both caspase-dependent and -independent apoptosis in Huh7 cells. nih.gov While most of the detailed mechanistic work has been conducted in cell lines, studies in rat models of HCC have also shown that fingolimod treatment can suppress liver tumor metastasis. nih.gov

    Lysosomal Storage Disease Models (e.g., Neuronal Ceroid Lipofuscinoses (NCL), Mucolipidosis IV)

    Given the significant neuroinflammatory component in many lysosomal storage diseases, this compound has been tested as a potential therapeutic agent in preclinical models of these rare genetic disorders.

    Neuronal Ceroid Lipofuscinoses (NCL) Models: NCLs are a group of fatal neurodegenerative disorders characterized by lysosomal accumulation and profound neuroinflammation. In mouse models for CLN1 disease (infantile NCL) and CLN3 disease (juvenile NCL), treatment with fingolimod has been shown to significantly attenuate the neurodegenerative phenotype. This includes mitigating retinal thinning, axon degeneration, neuron loss, and brain atrophy. The treatment also reduced key clinical features such as myoclonic jerks and improved complex phenotypes like motor coordination and visual acuity. Mechanistically, fingolimod reduced the infiltration of T-lymphocytes into the CNS and decreased the activation of microglia, highlighting its role in targeting the disease-amplifying neuroinflammation.

    Mucolipidosis IV (MLIV) Models: MLIV is a neurodevelopmental lysosomal storage disorder caused by the loss of function of the TRPML1 channel, leading to severe neurologic and ophthalmologic dysfunction. In a mouse model of MLIV (Mcoln1−/−), which exhibits robust activation of microglia and astrocytes, this compound was investigated for its ability to restore cellular homeostasis. In vitro studies on astrocytes from these mice showed that fingolimod treatment promoted cytokine homeostasis, down-regulated inflammatory signaling through the PI3K/Akt and MAPK pathways, and importantly, restored the lysosomal compartment, as indicated by reduced expression of the lysosomal marker LAMP-1. These findings suggest that fingolimod can address both the inflammatory and lysosomal defects in MLIV astrocytes.

    Advanced Research Techniques and Methodologies

    The study of this compound has employed a range of advanced research techniques to elucidate its mechanisms of action, from its effects on global gene expression to specific epigenetic changes.

    Molecular Biology Techniques (e.g., Gene Expression Analysis, RNA Sequencing, Proteomics, Metabolomics, Epigenetic Modifications)

    Gene Expression Analysis and RNA Sequencing: High-throughput transcriptomic analyses, particularly RNA sequencing (RNA-seq), have been instrumental in understanding the widespread effects of fingolimod. Studies on peripheral blood mononuclear cells (PBMCs) and purified T cells from multiple sclerosis patients treated with fingolimod have identified thousands of differentially expressed genes (DEGs). These DEGs are predominantly related to immune function, including the downregulation of genes involved in lymphocyte trafficking (e.g., CCR7, SELL) and the modulation of numerous genes coding for cytokines and their receptors. RNA-seq has also been used to define the effects of fingolimod on microglial cells, identifying the modulation of key inflammatory gene targets and pathways, such as those involving STAT1 and IRF8. These gene expression profiling studies provide a comprehensive view of the molecular changes induced by the drug.

    Proteomics: Proteomic analysis has been used to investigate the alterations in protein expression induced by fingolimod. One study utilized mass spectrometry to perform a comparative proteomic analysis on human macrophage-like cells (PMA-induced THP-1 cells) treated with fingolimod. The results revealed significant changes in the expression of proteins involved in key cellular processes. Down-regulated proteins were linked to chromatin remodeling and cellular stress response, while up-regulated proteins were primarily involved in glycolysis, signal transduction, and cytoskeletal dynamics, suggesting a broad impact on macrophage function and metabolism.

    Metabolomics: Metabolomics has emerged as a tool to identify biomarkers and understand the systemic effects of fingolimod treatment. A study evaluating plasma metabolic changes in multiple sclerosis patients treated with fingolimod identified significant alterations in specific metabolites. For example, patients treated for two years showed a significant reduction in plasma 2-hydroxybutyrate, which is interpreted as an indirect indicator of reduced oxidative stress. Conversely, levels of creatine (B1669601) and creatine phosphate did not improve, potentially reflecting the persistent muscle weakness often seen in the disease. This approach provides insights into the metabolic consequences of fingolimod therapy.

    Epigenetic Modifications: Research has uncovered a significant role for this compound in epigenetic regulation. Studies have shown that after entering the cell nucleus, fingolimod is phosphorylated, and this active form (fingolimod-P) can act as a direct inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2. researchgate.netresearchgate.net This inhibition leads to an increase in histone acetylation, such as on histone H3 lysine (B10760008) 9 (H3K9Ac), which in turn alters gene expression. researchgate.netresearchgate.netresearchgate.net This mechanism has been linked to the facilitation of fear extinction memory in mice, independent of the drug's peripheral immune effects. researchgate.netresearchgate.net In primary human T cells, fingolimod treatment has also been shown to induce epigenetic modifications, including increased H3K9 acetylation. researchgate.net These findings reveal a novel, receptor-independent mechanism of action for this compound involving the direct modulation of the cellular epigenetic machinery.

    Cell Imaging and Morphological Analysis (e.g., Confocal Microscopy, Electron Microscopy)

    Cell imaging techniques are fundamental in visualizing the morphological changes induced by this compound. Confocal microscopy has been utilized to observe the effects of fingolimod on neuronal cells. For instance, in a cellular model of optic neuritis, representative confocal images demonstrated that fingolimod could reduce the neurodegeneration indicated by the neuronal marker β-tubulin class III (Tuj1). nih.gov This technique allows for high-resolution optical sectioning of fluorescently labeled specimens, providing detailed three-dimensional reconstructions of cellular structures.

    Scanning Electron Microscopy (SEM) has been employed to characterize the morphology of fingolimod-loaded solid lipid nanoparticles (SLNs). researchgate.net SEM provides detailed images of the surface topography of microscopic objects. In the context of drug delivery systems, it helps in assessing the size, shape, and surface characteristics of nanoparticles, which are crucial for their biological interactions and efficacy. Furthermore, Scanning Transmission Electron Microscopy (STEM) has been used to visualize fingolimod-loaded nanoemulsions, offering insights into their internal structure and the distribution of the active compound within the carrier. preprints.org

    Functional Assays (e.g., Cell Viability, Apoptosis, Cell Cycle Analysis, Migration, Proliferation, Differentiation, Phagocytosis)

    A battery of functional assays has been instrumental in characterizing the cellular responses to this compound. These assays provide quantitative data on fundamental cellular processes.

    Cell Viability and Apoptosis: Studies have consistently shown that fingolimod can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov For example, in triple-negative breast cancer models, fingolimod was shown to repress tumor cell survival by inducing apoptosis. nih.gov The induction of apoptosis is a key mechanism contributing to its anti-cancer properties. Assays measuring caspase activation and changes in mitochondrial membrane potential are often used to quantify apoptosis. scienceopen.com Fingolimod has also been shown to protect cultured oligodendrocyte precursor cells from apoptosis induced by inflammatory conditions. scripps.edu

    Cell Cycle Analysis: Fingolimod has been reported to cause cell cycle arrest in certain cell types. nih.gov This process halts the progression of the cell cycle, preventing cell division and proliferation. Flow cytometry-based analysis of DNA content is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    Migration and Proliferation: The effect of fingolimod on cell migration is a key aspect of its immunomodulatory action. By modulating S1P receptors, fingolimod inhibits the migration of lymphocytes from lymph nodes. mdpi.comresearchgate.net In cancer research, fingolimod has been observed to inhibit the migration of certain cancer cells. mdpi.com Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay), have demonstrated the anti-proliferative effects of fingolimod in various cancer cell lines. nih.gov

    Differentiation: Fingolimod's influence on cell differentiation has been investigated, particularly in the context of neural cells. It has been shown to promote the survival and differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system. tandfonline.com

    The table below summarizes key findings from functional assays on this compound:

    Assay TypeCell/Model SystemKey Finding
    ApoptosisTriple-Negative Breast Cancer CellsInduction of apoptosis, repressing tumor cell survival. nih.gov
    ApoptosisMultiple Myeloma CellsAutophagy-promoted apoptosis through ROS generation. scienceopen.com
    Cell ViabilityDifferentiated R28 cellsReduced cytotoxicity induced by TNFα. nih.gov
    ProliferationVarious Cancer Cell LinesAnti-proliferative effects observed. nih.gov
    DifferentiationOligodendrocytesPromotes cell survival and enhances remyelination. tandfonline.com

    Neuroimaging Techniques (e.g., Diffusion Tensor Imaging (DTI), Positron Emission Tomography (PET) Imaging)

    Neuroimaging techniques provide non-invasive methods to assess the structural and functional integrity of the central nervous system in preclinical models.

    Diffusion Tensor Imaging (DTI): DTI is an MRI-based technique that measures the diffusion of water molecules to infer the microstructure of white matter tracts. nih.gov In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), DTI has been used to evaluate the effects of fingolimod on axonal injury and demyelination. nih.gov Studies have shown that prophylactic treatment with fingolimod can prevent axon and myelin damage in EAE mice, as reflected by changes in DTI-derived metrics like axial and radial diffusivity. nih.gov DTI has also been employed in studies with schizophrenia patients to assess changes in white matter microstructure following fingolimod treatment. nih.gov

    Positron Emission Tomography (PET) Imaging: PET imaging allows for the in vivo visualization and quantification of metabolic processes and receptor distribution. In the context of fingolimod research, PET has been used to investigate its effect on microglial activation, a hallmark of neuroinflammation. nih.gov Studies using a radioligand that binds to the translocator protein (TSPO), which is upregulated in activated microglia, have shown that fingolimod treatment can reduce microglial activation in focal inflammatory lesions in multiple sclerosis patients. nih.gov

    Flow Cytometry for Cell Subpopulation Analysis

    Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a heterogeneous population. It is extensively used in preclinical studies of fingolimod to dissect its effects on various immune cell subpopulations. nih.govnih.gov

    By using fluorescently labeled antibodies that bind to specific cell surface markers, researchers can identify and quantify different lymphocyte subsets, such as T cells (CD3+), B cells, and natural killer cells. nih.gov Further analysis can distinguish between T helper cells (CD4+) and cytotoxic T cells (CD8+), as well as their naïve, memory, and effector subtypes. researchgate.net Preclinical and clinical studies have demonstrated that fingolimod significantly reduces the number of circulating T and B lymphocytes. nih.gov Flow cytometry has been crucial in showing that fingolimod treatment leads to a decrease in the absolute counts of most T-cell and B-cell subsets in peripheral blood. nih.gov

    This compound, the active metabolite of fingolimod, is a significant sphingosine-1-phosphate (S1P) receptor modulator that has been the subject of extensive translational research. Its primary mechanism involves modulating S1P receptors, particularly S1P1, S1P3, S1P4, and S1P5, which are expressed on various cell types, including lymphocytes and central nervous system (CNS) cells. nih.govnih.gov This modulation leads to a range of downstream effects with implications for various neurological disorders, most notably multiple sclerosis (MS).

    Translational Research and Clinical Implications from Preclinical Data

    Drug Repurposing Opportunities for Other Disease Areas The multifaceted mechanisms of action of fingolimod (B1672674) phosphate (B84403), extending beyond its immunomodulatory effects to include potential direct effects on CNS cells, have opened avenues for its repurposing in other disease areas.nih.govfrontiersin.orgnih.govPreclinical studies have explored the potential therapeutic benefits of fingolimod in a range of neurological and non-neurological conditions where S1P signaling or inflammation plays a significant role. These include stroke, Alzheimer's disease, Parkinson's disease, epilepsy, and even certain types of cancer.nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgFor example, studies in stroke models have shown potential benefits, although translational challenges exist between preclinical findings and clinical outcomes.mdpi.comfrontiersin.orgResearch is also investigating its potential in diabetic retinopathy, suggesting a role in reducing inflammatory damage and vascular permeability.frontiersin.orgThe growing understanding of how fingolimod phosphate interacts with various cellular pathways and S1P receptor subtypes in different tissues fuels ongoing research into its potential applications beyond its approved indications.nih.govfrontiersin.orgnih.gov

    Autoimmune Disorders Beyond Multiple Sclerosis

    Preclinical investigations have explored the potential of this compound in treating autoimmune diseases other than multiple sclerosis, driven by the understanding that aberrant lymphocyte trafficking contributes to the pathogenesis of many such conditions. frontiersin.orgnih.gov

    Studies in animal models of rheumatoid arthritis (RA) have shown that fingolimod can inhibit the development and progression of the disease. In adjuvant-induced arthritis and type II collagen-induced arthritis in LEW rats, fingolimod almost completely inhibited joint destruction and paw edema. aimspress.com Further research in SKG mice demonstrated that fingolimod suppressed arthritis progression by decreasing bone destruction, reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α in synovial fibroblast cells, and limiting the infiltration of inflammatory cells. aimspress.com The mechanisms involved include the sequestration of autoimmune CD4 T cells in lymphoid organs, enhancement of Th2 immune responses, and inhibition of prostaglandin (B15479496) E2 production by synovial cells. aimspress.com

    In models of systemic lupus erythematosus (SLE), fingolimod treatment has been shown to reduce the infiltration of CD4 T cells into lupus kidneys, suggesting a therapeutic effect on lupus nephritis by reducing lymphocyte trafficking to inflammatory sites. aimspress.com Preclinical studies also indicate potential benefits in neuropsychiatric SLE. frontiersin.org

    This compound's ability to modulate lymphocyte trafficking via S1PR1 is considered a primary mechanism underlying its potential in these autoimmune conditions. frontiersin.orgnih.govaimspress.com

    Preclinical findings in autoimmune disease models are summarized in the table below:

    Disease ModelAnimal ModelKey Preclinical FindingsSource
    Rheumatoid Arthritis (Adjuvant-induced)LEW ratsAlmost complete inhibition of joint destruction and paw edema. aimspress.com aimspress.com
    Rheumatoid Arthritis (Type II Collagen-induced)LEW ratsAlmost complete inhibition of joint destruction and paw edema. aimspress.com aimspress.com
    Rheumatoid ArthritisSKG miceSuppressed arthritis progression, decreased bone destruction, reduced IL-6 and TNF-α expression, limited inflammatory cell infiltration. aimspress.com aimspress.com
    Systemic Lupus ErythematosusAnimal modelsReduced infiltration of CD4 T cells into lupus kidneys. aimspress.com aimspress.com
    Neuropsychiatric Systemic Lupus ErythematosusPreclinical surveysHalted development. frontiersin.org frontiersin.org
    Inflammatory Bowel Disease (IBD)Preclinical studiesPotential therapeutic effects by reducing lymphocyte trafficking to inflammatory sites. nih.govaimspress.com aimspress.com

    Neurodegenerative and Neuroinflammatory Diseases (e.g., Alzheimer's, Parkinson's, Epilepsy, NCL)

    This compound's ability to cross the blood-brain barrier and interact with S1P receptors on neural cells like astrocytes, oligodendrocytes, neurons, and microglia has led to investigations into its potential in neurodegenerative and neuroinflammatory diseases. scripps.edunih.gov

    Preclinical experiments have shown neuroprotective effects of fingolimod in various animal models of neurodegenerative diseases. nih.govnih.govresearchgate.netd-nb.info These effects correlate with increased brain-derived neurotrophic factor (BDNF) levels and improved disease phenotypes, including cognitive and motor abilities. nih.govnih.govresearchgate.netd-nb.info Fingolimod treatment has also reduced neuroinflammatory markers in these models, not only through inhibiting lymphocytes but also via direct effects on astrocytes and microglia. nih.govnih.govresearchgate.netd-nb.info

    In Alzheimer's disease (AD) models, fingolimod has shown additional effects, such as the reduction of amyloid-β production. nih.govnih.govresearchgate.netd-nb.inforesearchgate.net This suggests a potential to target key pathological features of AD.

    For epilepsy, preclinical studies have indicated that fingolimod possesses antiepileptogenic properties. nih.govnih.govresearchgate.netd-nb.infomdpi.com This effect is of interest given the common molecular links between epilepsy and other neurodegenerative conditions. mdpi.com

    The provided search results mention NCL (Neuronal Ceroid Lipofuscinosis) in the context of S1P5 receptor agonists being proposed for treating lysosomal storage disorders like Niemann–Pick disease, which are related to NCL. wikipedia.org While this compound interacts with S1P5, specific preclinical data on this compound in NCL models were not detailed in the provided snippets. However, the involvement of S1P5 in neurodegenerative disorders wikipedia.org and this compound's affinity for this receptor frontiersin.orgscripps.edu suggest a potential area for further preclinical exploration.

    The neuroprotective and anti-inflammatory effects observed in these preclinical studies support the potential translation of this compound for treating neurodegenerative diseases beyond inflammatory conditions like MS. nih.govnih.govresearchgate.netd-nb.info

    Preclinical findings in neurodegenerative and neuroinflammatory disease models are summarized below:

    Disease ModelAnimal Model / ContextKey Preclinical FindingsSource
    Alzheimer's DiseaseAnimal modelsNeuroprotective effects, increased BDNF, improved cognition/motor abilities, reduced neuroinflammation (direct effects on astrocytes and microglia), reduced amyloid-β production. nih.govnih.govresearchgate.netd-nb.inforesearchgate.net nih.govnih.govresearchgate.netd-nb.inforesearchgate.net
    Parkinson's DiseaseAnimal modelsPotential promising therapy based on anti-inflammatory and neuroprotective effects observed in other models. nih.govd-nb.info nih.govd-nb.info
    EpilepsyAnimal modelsAntiepileptogenic properties. nih.govnih.govresearchgate.netd-nb.infomdpi.com nih.govnih.govresearchgate.netd-nb.infomdpi.com
    Neurodegenerative Diseases (General)Animal modelsNeuroprotective effects, increased BDNF, improved cognition/motor abilities, reduced neuroinflammation (direct effects on astrocytes and microglia). nih.govnih.govresearchgate.netd-nb.info nih.govnih.govresearchgate.netd-nb.info
    Neuroinflammatory Conditions (beyond MS)Animal modelsReduced neuroinflammatory markers (direct effects on astrocytes and microglia). nih.govnih.govresearchgate.netd-nb.info nih.govnih.govresearchgate.netd-nb.info

    Oncological Applications (Anti-proliferation, Anti-angiogenesis)

    Preclinical studies have investigated the potential anti-cancer properties of this compound, exploring its effects on tumor cell proliferation and angiogenesis. frontiersin.orgwikipedia.orgnih.govmdpi.com

    Fingolimod has demonstrated anti-cancer properties in various in vitro and in vivo cancer models. nih.gov It has shown the ability to induce growth arrest and apoptosis in diverse cancer cell types, including prostate cancer, breast cancer, leukemia, lymphoma, lung cancer, liver cancer, pancreatic cancer, bladder cancer, renal cancer, glioma, gastric cancer, colon cancer, and ovarian cancer. nih.gov

    Several studies have shown that fingolimod significantly reduced cell viability, proliferation, and clonogenicity in prostate cancer cell lines (LNCaP, PC-3, and DU-145). mdpi.com In vivo studies in nude mice xenografts with CWR22R (androgen-resistant) and PC-3 cells showed that fingolimod treatment reduced tumor volume. mdpi.com Fingolimod has been shown to induce caspase-3-dependent apoptosis in DU-145 cells and increase caspase-3/7 activity in PC-3 cells. mdpi.com

    In non-small cell lung cancer (NSCLC) preclinical models, fingolimod repressed tumor progression in vivo without apparent adverse effects. mdpi.com While fingolimod did not directly affect tumor proliferation or cytotoxicity in vitro in A549 cells, its in vivo effects suggest that it may influence tumor progression through mechanisms within the tumor microenvironment. mdpi.com Fingolimod has also shown efficacy in preclinical models of triple-negative breast cancer, colon cancer, prostate cancer, liver cancer, and ovarian cancer. mdpi.com

    Fingolimod's anti-angiogenesis activity is also considered a potential help in cancer treatment, mediated by modulating S1P receptors. frontiersin.orgnih.gov S1P itself can stimulate angiogenesis, and S1PR1 expression is strongly induced in tumor vessels. nih.gov Antibodies to S1P have shown anti-tumor potential by inhibiting cell proliferation, release of proangiogenic cytokines (like VEGF, IL-8, and IL-6), and blocking S1P-related angiogenesis. nih.gov While the direct effect of this compound on angiogenesis in cancer is complex and may depend on context and receptor subtype modulation, its interaction with S1P signaling pathways involved in angiogenesis suggests a potential therapeutic avenue. frontiersin.orgnih.gov

    Some preclinical findings in oncological models are summarized below:

    Cancer TypePreclinical Model / ContextKey Preclinical FindingsSource
    Prostate CancerLNCaP, PC-3, DU-145 cell lines (in vitro); CWR22R, PC-3 xenografts (in vivo)Reduced cell viability, proliferation, clonogenicity; reduced tumor volume in vivo; induced caspase-dependent apoptosis. mdpi.com mdpi.com
    Non-Small Cell Lung CancerMouse NSCLC models (in vivo); A549 cells (in vitro)Repressed tumor progression in vivo; no direct effect on proliferation/cytotoxicity in vitro in A549 cells, suggesting effects on tumor microenvironment. mdpi.com mdpi.com
    Triple-Negative Breast CancerPreclinical models (in vivo)Repressed tumor growth. mdpi.com mdpi.com
    Colon CancerPreclinical models (in vivo)Repressed tumor progression. mdpi.com mdpi.com
    Liver CancerPreclinical models (in vivo)Repressed tumor progression. mdpi.com mdpi.com
    Ovarian CancerPreclinical models (in vivo)Repressed tumor progression. mdpi.com mdpi.com
    Various CancersIn vitro and in vivo modelsInduced growth arrest and apoptosis in diverse cancer cell types (lymphocytes, microglia, various carcinomas and lymphomas). nih.gov nih.gov

    Mechanisms of Resistance and Long Term Therapeutic Challenges with Fingolimod Phosphate

    Identification of Non-Responder Phenotypes

    Identifying patients who are unlikely to respond effectively to fingolimod (B1672674) phosphate (B84403) therapy is crucial for optimizing treatment strategies and preventing unnecessary exposure to an ineffective medication. Studies have aimed to identify cellular and molecular biomarkers that can predict clinical response. nih.govnih.gov

    Research utilizing immunophenotyping and transcriptome profiling in patients with relapsing-remitting MS treated with fingolimod has revealed differential effects on lymphocyte subpopulations and gene expression between responders and non-responders. nih.govnih.govnih.gov For instance, patients who achieved a good response demonstrated higher percentages of NK bright cells and plasmablasts at baseline compared to non-responders. nih.gov Additionally, differences in the expression levels of certain genes, such as FOXP3, glucose phosphate isomerase, and FCRL1, were observed at baseline between these groups. nih.gov

    Furthermore, transcriptomic analysis at 12 months of therapy showed a differential modulation of genes, particularly those associated with S1P metabolism, cytokines, lymphocyte trafficking, and the NF-kB and TCR signaling pathways, between responders and non-responders. nih.govnih.govmdpi.com Responders exhibited a higher number of differentially expressed genes compared to non-responders, suggesting a more robust transcriptional response to the drug. nih.govnih.govmdpi.com These findings indicate that a differential transcriptomic regulation during treatment may serve as a potential biomarker for predicting clinical response to fingolimod. nih.govnih.gov

    Some studies also suggest that patients who are non-responders to interferon-beta therapy, particularly those with high serum levels of Sema4A, may show a favorable response to fingolimod, indicating that certain baseline characteristics or prior treatment responses could be relevant in identifying potential fingolimod responders. researchgate.net

    Data from a study examining differentially expressed genes (DEGs) in responders (R) and non-responders (NR) to fingolimod treatment in MS patients highlight the molecular differences associated with treatment response. mdpi.comresearchgate.net

    Patient GroupTimepointNumber of DEGs (vs. Healthy Donors)Common DEGs (between R and NR)
    RespondersBaseline51163788
    Non-RespondersBaseline52553788
    Responders12 Months Post-Treatment94086983
    Non-Responders12 Months Post-Treatment83616983

    This table illustrates that while baseline transcriptomic profiles were relatively similar between future responders and non-responders when compared to healthy donors, the transcriptional changes induced by fingolimod over 12 months were more pronounced in responders. mdpi.com

    Potential for Disease Progression in Non-Responders

    A significant concern with non-response to fingolimod phosphate is the potential for continued disease activity and progression. In clinical trials and observational studies, patients classified as non-responders based on criteria such as continued relapses, new or enlarging MRI lesions, or increased disability progression, demonstrate evidence of ongoing disease activity despite receiving fingolimod. nih.govmdpi.comspringermedizin.at

    In a study analyzing clinical outcomes in non-responder patients, evidence of disease activity included confirmed disease progression (CDP), relapses, MRI activity, or a combination of these factors. nih.govmdpi.com The failure to achieve "no evidence of disease activity" (NEDA-3 or NEDA-4) is a key indicator of non-response and signifies ongoing disease burden. nih.govnih.govmdpi.com

    The underlying reasons for disease progression in non-responders are complex and may involve factors such as insufficient modulation of lymphocyte trafficking, alternative inflammatory pathways not effectively targeted by S1PR modulation, or neurodegenerative processes that are independent of peripheral inflammation. The differential transcriptomic profiles observed in non-responders may offer insights into these mechanisms, suggesting a lack of effective modulation of critical immune signaling pathways like S1P, NF-kB, and TCR signaling compared to responders. nih.govnih.govmdpi.com

    Future Directions in Fingolimod Phosphate Research

    Precision Medicine Approaches and Patient Stratification Based on Genetic and Biomarker Profiles

    The variability in patient response to fingolimod (B1672674) phosphate (B84403) highlights the need for a more personalized treatment approach. Precision medicine, which integrates clinical data with genetic and biomarker profiles, offers a promising strategy to predict therapeutic efficacy and identify patients who are most likely to benefit from the treatment.

    Recent studies have begun to identify genetic markers that may influence the response to fingolimod. For example, machine learning models combining clinical data with a panel of single nucleotide polymorphisms (SNPs) have shown potential in predicting treatment response in multiple sclerosis patients. nih.govnih.govresearchgate.net Pathway analysis of the genes associated with these SNPs has pointed towards the sphingolipid signaling and metabolism pathways, suggesting a genetic basis for individual differences in drug response. nih.gov

    In addition to genetic markers, researchers are investigating various biomarkers to aid in patient stratification. Circulating levels of monocytic myeloid-derived suppressor cells (M-MDSCs) have been identified as a potential predictive biomarker, with higher baseline levels correlating with a better therapeutic response to fingolimod. nih.gov Another promising area of research involves the analysis of microRNAs; for instance, miR-548a-3p levels have been found to be significantly higher in patients who achieve "no evidence of disease activity" (NEDA-3) after two years of fingolimod treatment. multiplesclerosisnewstoday.com Furthermore, early predictors of a positive response to fingolimod have been associated with clinical factors such as being male, older age at baseline, a lower number of relapses in the two years prior to starting treatment, and the absence of gadolinium-enhancing lesions at baseline. nih.gov Transcriptomic studies have also revealed that responder and non-responder patients exhibit differential gene expression profiles during treatment, particularly in the S1P, NF-kB, and TCR signaling pathways. mdpi.com The identification and validation of these genetic and molecular biomarkers are crucial for tailoring fingolimod therapy to individual patients, thereby maximizing its benefits.

    Biomarker CategoryPotential BiomarkerAssociation with Fingolimod Response
    Genetic Markers Single Nucleotide Polymorphisms (SNPs)A genetic model with 123 SNPs predicted response with an AUROC of 0.65. nih.govnih.gov
    Cellular Biomarkers Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs)Higher baseline levels are associated with a good therapeutic response at 12 months. nih.gov
    Molecular Biomarkers microRNA (miR-548a-3p)Higher levels after six months of treatment are linked to achieving NEDA-3 at 24 months. multiplesclerosisnewstoday.com
    Clinical Predictors Patient CharacteristicsMale sex, older age at baseline, ≤1 relapse in the prior 2 years, and no Gd+ lesions at baseline are associated with NEDA-3 status. nih.gov
    Transcriptomic Profiles Differential Gene ExpressionResponders show a different modulation of S1P, NF-kB, and TCR signaling pathways compared to non-responders. mdpi.com

    Exploration in Emerging Disease Areas

    The neuroprotective and anti-inflammatory properties of fingolimod phosphate have prompted investigations into its therapeutic potential beyond multiple sclerosis, in a range of neurological and psychiatric conditions.

    Neurodevelopmental and Psychiatric Disorders

    Preclinical studies have shown promise for the use of fingolimod in models of neurodevelopmental and psychiatric disorders. In a rat model of autism, fingolimod administration was found to improve social behavior and spatial learning and memory. nih.gov These effects were accompanied by a reduction in neuronal loss and neuroinflammation in the hippocampus. nih.gov Similarly, in a mouse model of autism, chronic treatment with fingolimod increased social and vocal responses and elevated the expression of hippocampal brain-derived neurotrophic factor (BDNF) and neuregulin 1. nih.gov

    The potential of fingolimod in schizophrenia is also under investigation. In a rat model of schizophrenia, fingolimod attenuated cognitive deficits and restored hippocampal neurogenesis. nih.gov Clinical trials in patients with schizophrenia have suggested that fingolimod, as an adjunctive therapy to risperidone, can lead to greater improvements in negative and general symptoms. nih.gov An eight-week, double-blind, placebo-controlled trial in patients with chronic schizophrenia found fingolimod to be a safe and effective adjuvant agent. nih.govresearchgate.net Another study in subjects with schizophrenia or schizoaffective disorder observed that fingolimod produced a significant anti-inflammatory response, characterized by a substantial reduction in circulating lymphocytes. oup.com

    Pain Pathways and Chronic Pain Syndromes

    This compound is being explored for its analgesic potential in neuropathic and chronic pain conditions. In a mouse model of multiple sclerosis, daily administration of fingolimod reduced behavioral signs of central neuropathic pain, such as mechanical and cold hypersensitivity. nih.govnih.gov This effect appears to be mediated by the S1PR1 receptor and involves the reversal of central sensitization of spinal nociceptive neurons. nih.govresearchgate.net The analgesic effects of fingolimod were independent of its impact on motor function, suggesting a direct action on pain pathways. nih.gov Research has also shown that fingolimod can reduce hyperalgesia in models of peripheral inflammatory and neuropathic pain. nih.govresearchgate.net These findings suggest that fingolimod may offer a novel therapeutic approach for managing the often-debilitating neuropathic pain associated with conditions like multiple sclerosis.

    Aging-Related Neuroinflammation

    Neuroinflammation is a key feature of the aging brain and is implicated in the pathogenesis of various neurodegenerative diseases. Fingolimod's ability to modulate neuroinflammatory processes makes it a candidate for mitigating the detrimental effects of aging-related neuroinflammation. Studies in animal models of Alzheimer's disease have shown that fingolimod treatment can reduce neuroinflammatory markers, including the activation of astrocytes and microglia. researchgate.netnih.gov In a mouse model of Alzheimer's, fingolimod was also found to decrease the burden of amyloid-β plaques. researchgate.net Furthermore, research indicates that fingolimod may exert its protective effects by modulating metabolic reprogramming and neuroinflammation pathways in the brain. nih.gov Specifically, it has been shown to upregulate retrograde endocannabinoid signaling and autophagy pathways while downregulating neuroinflammation-related pathways. nih.gov While fingolimod has shown beneficial effects in younger and aged animal models of stroke, its efficacy may be influenced by the inflammatory status of the animals, suggesting that its role in aging-related conditions warrants further investigation. frontiersin.org

    Development of Advanced Drug Delivery Systems for Enhanced CNS Targeting

    A significant challenge in treating central nervous system (CNS) disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). To enhance the CNS targeting of this compound and potentially improve its therapeutic index, researchers are exploring various advanced drug delivery systems.

    Nanoparticle-based delivery systems are a key area of focus. Fingolimod has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can facilitate local and sustained release of the drug. nih.gov In a mouse model of spinal cord injury, the local delivery of these nanofingolimod particles, in combination with neural stem/progenitor cell transplantation, led to improved neurological function and reduced tissue damage. nih.gov Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), are also being investigated to create sustained-release formulations of fingolimod, which could potentially prolong its efficacy and improve patient compliance. iau.ir Nanoemulsions of different particle sizes are also being studied to optimize the delivery and therapeutic effects of fingolimod in spinal cord injury. researchgate.net

    Intranasal administration represents another promising non-invasive route for direct nose-to-brain delivery, bypassing the BBB. nih.govmdpi.com Studies have shown that intranasal delivery of fingolimod can lead to higher concentrations of the drug in the brain tissue compared to oral administration. nih.gov In a rat model of demyelination, intranasal fingolimod was more effective at reducing astrocyte activation and demyelination in the optic chiasm than the oral route. nih.gov The development of formulations like nasal films is being explored to further enhance the efficiency of this delivery method. nih.gov These advanced drug delivery strategies hold the potential to optimize the therapeutic effects of this compound in the CNS while potentially minimizing systemic exposure and associated side effects.

    Drug Delivery SystemDescriptionPotential Advantages for this compound
    PLGA Nanoparticles Biodegradable polymer-based nanoparticles. nih.govnih.govLocalized and sustained release, improved therapeutic efficacy in CNS injury. nih.gov
    Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles. iau.irnih.govSustained release, potential for improved patient compliance. iau.ir
    Nanoemulsions Oil-in-water emulsions with nanoscale droplets. researchgate.netParticle size can be tailored to optimize therapeutic outcomes in CNS injury. researchgate.net
    Intranasal Delivery Administration through the nasal cavity for direct nose-to-brain transport. nih.govmdpi.comBypasses the blood-brain barrier, achieves higher CNS drug concentrations, potentially more effective for CNS targets. nih.gov

    Q & A

    Q. What is the primary mechanism of action of fingolimod phosphate in multiple sclerosis (MS), and how does it modulate immune cell trafficking?

    this compound acts as a sphingosine-1-phosphate receptor (S1PR) modulator, primarily targeting S1PR1 on lymphocytes. By internalizing S1PR1, it prevents lymphocyte egress from lymph nodes, reducing their migration into the central nervous system (CNS) and attenuating neuroinflammation. This mechanism is supported by animal models showing reduced infiltration of pro-inflammatory Th17 cells into the CNS . Additionally, this compound crosses the blood-brain barrier and binds to S1PR1 on neural cells, suggesting direct neuroprotective effects .

    Q. What are the key pharmacokinetic properties of this compound relevant to experimental design?

    Fingolimod exhibits high protein binding (>99%) and distributes extensively into red blood cells (86% free form) and tissues (volume of distribution: ~1,200 L). Its active metabolite, this compound, has low RBC uptake (<17%). Metabolism occurs via CYP4F2 (primary) and other CYP isoforms, with an elimination half-life of 6–9 days. Over 80% is excreted as inactive metabolites in urine. Researchers must account for its long half-life and tissue penetration in dosing schedules and tissue-specific studies .

    Q. How can HPLC methods be optimized for purity analysis of this compound in preclinical studies?

    High-Performance Liquid Chromatography (HPLC) methods validated under USP guidelines are critical for assessing fingolimod hydrochloride and phosphate purity. Key parameters include:

    • Column selection : Use reverse-phase columns (C18) for separation.
    • Mobile phase : Acetonitrile/phosphate buffer gradients improve resolution.
    • Detection : UV absorption at 210–220 nm ensures sensitivity.
      System suitability criteria (e.g., tailing factor <2, theoretical plates >2,000) must be met for reproducibility .

    Advanced Research Questions

    Q. How do contradictory findings on fingolimod’s impact on CD8+ T-cell function influence its safety profile in viral infections?

    While fingolimod reduces lymphocyte egress, preclinical studies reveal that unphosphorylated fingolimod may impair CD8+ T-cell functionality, increasing susceptibility to viral infections (e.g., herpesviruses). This contrasts with its presumed immunomodulatory safety in MS trials. Researchers should employ in vitro functional assays (e.g., cytotoxicity, cytokine release) and in vivo viral challenge models to dissect dose-dependent effects on adaptive immunity .

    Q. What experimental models best elucidate fingolimod’s neuroprotective effects beyond immunomodulation?

    • Mitochondrial assays : Measure ATP production and reactive oxygen species (ROS) in neuronal cultures under oxidative stress. This compound restores mitochondrial function via S1PR-dependent pathways .
    • In vivo stroke models : Middle cerebral artery occlusion (MCAO) in mice demonstrates reduced infarct volume and improved functional recovery through mTOR/p70S6K-mediated autophagy inhibition .
    • Astrocyte-neuron co-cultures : Assess glutamate uptake and neurotrophic factor secretion to study astrocyte-mediated neuroprotection .

    Q. How can clinical trial design address fingolimod’s efficacy in acute ischemic stroke?

    A 2022 meta-analysis (n=228) showed fingolimod combined with standard care improved 90-day modified Rankin Scale scores (RR=2.59). Key design considerations:

    • Timing : Initiate therapy within 72 hours post-stroke to target neuroinflammation.
    • Imaging endpoints : Serial MRI to quantify lesion growth and blood-brain barrier integrity.
    • Safety monitoring : Cardiac telemetry (for bradycardia) and liver function tests .

    Q. What methodological approaches validate fingolimod’s repurposing potential for acute respiratory distress syndrome (ARDS) in viral infections?

    • Preclinical models : Lipopolysaccharide (LPS)-induced ARDS in mice to assess lung histopathology and cytokine profiling (IL-6, TNF-α).
    • Combination therapy : Pair fingolimod with antivirals (e.g., remdesivir) to balance immunomodulation and viral clearance. Phase II trials in COVID-19 used S1PR1 modulation to reduce cytokine storms .

    Q. How does fingolimod regulate autophagy in neuroprotection, and what are the implications for experimental outcomes?

    Fingolimod inhibits excessive autophagy (linked to neuronal death) via mTOR/p70S6K pathway activation. Researchers should:

    • Use LC3-II/Beclin-1 Western blotting to quantify autophagic flux.
    • Compare outcomes in wild-type vs. autophagy-deficient (e.g., ATG5 knockout) models.
    • Note that autophagy modulation is context-dependent: beneficial in stroke but potentially detrimental in neurodegenerative diseases .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.